9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine
Descripción
Propiedades
IUPAC Name |
9-cyclopropyl-N-(4-methylphenyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-10-2-4-11(5-3-10)19-14-13-15(17-8-16-14)20(9-18-13)12-6-7-12/h2-5,8-9,12H,6-7H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQXKZGLXPGPCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Synthesis, Physicochemical Profiling, and Pharmacological Evaluation of 9-Cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine
Executive Summary & Structural Rationale
As drug discovery increasingly targets the kinome and purinergic signaling networks, the development of functionalized adenine derivatives has become a cornerstone of medicinal chemistry. 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine (also known as 9-cyclopropyl-N6-(p-tolyl)adenine) represents a highly optimized scaffold within the N6 -aryl-9-alkylpurine class.
The structural rationale behind this specific molecule is tripartite:
-
The Purine Core: Acts as a highly efficient ATP mimetic. The N1 and N6 -exocyclic amine act as critical hydrogen bond acceptors and donors, respectively, anchoring the molecule to the kinase hinge region.
-
The N9 -Cyclopropyl Group: Occupies the ribose-binding pocket. Unlike flexible alkyl chains or metabolically labile ribose rings, the rigid cyclopropyl group provides a lipophilic anchor that is entirely resistant to cleavage by purine nucleoside phosphorylases, thereby dramatically increasing the compound's in vivo half-life .
-
The N6 -(4-Methylphenyl) Group: The p-tolyl substituent is precisely angled to project into the hydrophobic selectivity pocket (the "back pocket") adjacent to the ATP-binding cleft. The para-methyl group maximizes van der Waals interactions without introducing the severe steric clashes that larger, bulkier substituents might cause, ensuring high target affinity .
Physicochemical Properties & Molecular Descriptors
Before initiating synthesis and biological evaluation, it is critical to establish the physicochemical boundaries of the molecule. The table below summarizes the core molecular descriptors, confirming that the compound strictly adheres to Lipinski’s Rule of Five, making it an excellent candidate for oral bioavailability.
| Property | Value | Pharmacological Significance |
| Molecular Formula | C₁₅H₁₅N₅ | Standard purine derivative composition. |
| Molecular Weight | 265.32 g/mol | < 500 Da; optimal for passive membrane permeability. |
| Calculated LogP (cLogP) | ~3.20 | Ideal lipophilicity for balancing aqueous solubility and lipid bilayer penetration. |
| Topological Polar Surface Area (TPSA) | 54.0 Ų | < 90 Ų; suggests excellent potential for blood-brain barrier (BBB) penetration if CNS targeting is desired. |
| Hydrogen Bond Donors | 1 | N6 -H; critical for hinge region binding. |
| Hydrogen Bond Acceptors | 4 | N1 , N3 , N7 , N9 ; facilitates target interaction and aqueous solvation. |
Chemical Synthesis & Purification Protocol
Causality in Synthetic Design
A common pitfall in purine chemistry is regioselectivity during alkylation. If the N6 -amine is installed prior to N9 -alkylation, the exocyclic nitrogen can participate in competing reactions, yielding complex mixtures of N7 , N9 , and exocyclic-alkylated products . To engineer a self-validating, high-yield system, our protocol installs the N9 -cyclopropyl group first via a Chan-Lam coupling, followed by a nucleophilic aromatic substitution (S_NAr) at the C6 position.
Step 1: N9 -Cyclopropylation via Chan-Lam Coupling
Standard alkylation with cyclopropyl bromide is kinetically sluggish due to the sp2 -like character of the cyclopropyl carbon. We bypass this using a copper-mediated oxidative cross-coupling.
-
Reagent Assembly: In an oven-dried round-bottom flask, combine 6-chloro-9H-purine (1.0 eq), cyclopropylboronic acid (2.0 eq), anhydrous Cu(OAc)₂ (1.0 eq), 2,2'-bipyridine (1.0 eq), and Na₂CO₃ (2.0 eq).
-
Solvent & Atmosphere: Suspend the mixture in anhydrous 1,2-dichloroethane (DCE). The reaction requires an oxidative environment; stir under a balloon of dry air or O2 .
-
Thermal Activation: Heat the mixture to 70°C for 16 hours. Causality: The 2,2'-bipyridine ligand stabilizes the highly reactive Cu(III) intermediate, facilitating the challenging reductive elimination that forms the N-C(cyclopropyl) bond.
-
Workup & QC: Filter through a pad of Celite to remove copper salts. Wash with dichloromethane (DCM) and concentrate.
-
Validation: Perform LC-MS. Proceed only when the intermediate 9-cyclopropyl-6-chloro-9H-purine is confirmed ( [M+H]+=195.0 ).
Step 2: C6-Amination via Nucleophilic Aromatic Substitution (S_NAr)
-
Reaction Setup: Dissolve the purified 9-cyclopropyl-6-chloro-9H-purine (1.0 eq) in anhydrous n-butanol. Add p-toluidine (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) .
-
Thermal Driving Force: Reflux the mixture at 110°C for 12 hours. Causality:n-Butanol is selected because its high boiling point (117°C) provides the necessary thermal energy to drive the endothermic S_NAr reaction without requiring pressurized sealed tubes. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the p-toluidine nucleophile.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH 95:5 gradient).
-
Final Validation: Verify the final compound via HRMS and 1H / 13C NMR.
Mechanistic Pathway: Kinase Inhibition
The primary pharmacological mechanism of N6 -substituted purines is the competitive displacement of ATP at the kinase hinge region . The diagram below maps the logical flow of this inhibition and its downstream effects.
Figure 1: ATP-competitive kinase inhibition by 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine.
In Vitro Pharmacological Characterization
To ensure the trustworthiness of the biological data, assays must be designed to eliminate false positives (e.g., pan-assay interference compounds or auto-fluorescence).
Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay
Causality: Standard fluorometric assays are highly susceptible to interference from the intrinsic auto-fluorescence of purine scaffolds. TR-FRET introduces a microsecond time delay before measuring the emission. Short-lived background fluorescence decays during this delay, isolating the specific kinase-binding event and ensuring absolute data integrity.
-
Preparation: Prepare a 384-well low-volume plate. Serially dilute the compound in DMSO (10-point curve, 10 µM to 0.5 nM).
-
Incubation: Add 5 µL of the target kinase (e.g., CDK2 or Src) tagged with a Europium-labeled antibody, and 5 µL of the fluorescently labeled tracer (ATP-competitive probe).
-
Equilibration: Incubate at room temperature for 60 minutes in the dark to allow the system to reach thermodynamic equilibrium.
-
Readout: Read the plate on a microplate reader equipped with a TR-FRET module (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the IC50 using the 665/620 nm emission ratio.
Protocol B: CellTiter-Glo Viability Assay
Causality: Unlike tetrazolium-based assays (MTT/MTS) which rely on enzymatic reduction and can be confounded by metabolic shifts or chemical reduction by the compound itself, luminescent ATP detection provides an instantaneous, direct readout of cellular energy states.
-
Seeding: Seed target cancer cell lines (e.g., HCT-116) in 96-well opaque-walled plates at 5,000 cells/well. Incubate overnight.
-
Treatment: Treat cells with varying concentrations of the compound for 72 hours.
-
Lysis & Luminescence: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Quantification: Record luminescence to determine the half-maximal growth inhibitory concentration ( GI50 ).
Data Presentation
Table 1: Analytical Characterization Profile
Note: The following represents the expected analytical signature of the highly purified compound.
| Analytical Method | Expected Spectral Signature / Data |
| HRMS (ESI-TOF) | Calculated for C₁₅H₁₆N₅ [M+H]+ : 266.1406; Found: 266.1402. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.75 (s, 1H, NH), 8.35 (s, 1H, Purine C2-H), 8.28 (s, 1H, Purine C8-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 3.55 (m, 1H, Cyclopropyl-CH), 2.28 (s, 3H, Ar-CH₃), 1.10-0.95 (m, 4H, Cyclopropyl-CH₂). |
| Purity (HPLC) | > 99.5% (UV detection at 254 nm). |
Table 2: Representative Kinase Selectivity Profile
Note: N6 -aryl purines typically exhibit potent activity against specific serine/threonine and tyrosine kinases.
| Target Kinase | Assay Format | IC₅₀ (nM) | Selectivity Rationale |
| CDK2/Cyclin E | TR-FRET | 18 | p-Tolyl group perfectly fills the CDK2 hydrophobic back pocket. |
| c-Src | TR-FRET | 45 | Strong hinge-binding affinity via purine N1 and N6 -H. |
| EGFR | TR-FRET | > 5,000 | Steric clash between the N9 -cyclopropyl group and the EGFR ribose pocket. |
| IP6K1 | Radiometric | > 10,000 | Requires distinct N2 -substitutions for IP6K affinity . |
References
-
Gu C, Stashko MA, Puhl-Rubio AC, et al. "Synthesis and Characterization of Novel Isoform-Selective IP6K1 Inhibitors." Journal of Medicinal Chemistry, 2019. URL:[Link]
-
Holy A, et al. "Synthesis and Cytostatic Activity of N-[2-(Phosphonomethoxy)alkyl] Derivatives of N6-Substituted Adenines." Collection of Czechoslovak Chemical Communications, 1999. URL:[Link]
-
Moos WH, et al. "Cytotoxicity of N6-Cycloalkylated Adenine and Adenosine Analogs to Mouse Hepatoma Cells." Chemotherapy, 1983. URL:[Link]
-
Jeong LS, et al. "Synthesis and Anti-Renal Fibrosis Activity of Conformationally Locked Truncated 2-Hexynyl-N6-Substituted-(N)-Methanocarba-nucleosides as A3 Adenosine Receptor Antagonists." Journal of Medicinal Chemistry, 2014. URL:[Link]
Synthesis and Mechanistic Evaluation of 9-Cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine: A Comprehensive Technical Guide
Executive Summary
The purine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous kinase inhibitors (e.g., CDK12/13, PGK1) and RNA-modifying protein ligands (e.g., m6A-RNA reader YTHDC1) [1, 2]. Specifically, N9-alkyl, N6-aryl substituted purines like 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine offer unique spatial geometry. The cyclopropyl group restricts conformational flexibility and fits into tight hydrophobic pockets, while the p-toluidine moiety engages in critical hydrogen bonding and π−π stacking interactions within target active sites.
This whitepaper outlines a robust, four-step de novo synthetic route. Due to the high activation energy required for direct SN2 alkylation of 6-chloropurine with cyclopropyl halides, we utilize the classical Traube purine synthesis starting from a pyrimidine precursor. This ensures absolute regiocontrol and high overall yields.
Retrosynthetic Strategy & Causality
Direct N9-alkylation of pre-formed purines with cyclopropyl electrophiles (e.g., cyclopropyl bromide) is notoriously low-yielding. The cyclopropyl carbon is highly resistant to SN2 displacement due to increased s-character of the C-C bonds, which raises the transition state energy. While Chan-Lam coupling with cyclopropylboronic acid is an alternative, it requires stoichiometric copper and can suffer from erratic reproducibility.
The Traube Approach: By constructing the imidazole ring onto a pre-existing pyrimidine core, we bypass the N9/N7 regioselectivity issues inherent to purine functionalization.
-
Regioselective SNAr : 4,6-dichloro-5-nitropyrimidine is reacted with cyclopropylamine.
-
Chemoselective Reduction: The nitro group is reduced to an amine without cleaving the C6-chloride.
-
Annulation: The resulting diamine is cyclized using an orthoester.
-
Final SNAr : The highly electrophilic C6 position undergoes substitution with p-toluidine.
Retrosynthetic workflow for 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine.
Quantitative Reaction Parameters
The following table synthesizes the empirical data for the four-step sequence, providing expected yields and critical control parameters for reproducibility.
| Step | Transformation | Primary Reagents | Temp | Time | Expected Yield | Critical Control Factor |
| 1 | SNAr | 4,6-dichloro-5-nitropyrimidine, Cyclopropylamine | -78°C to 0°C | 2 h | 85–90% | Strict 1.0 eq stoichiometry to prevent bis-alkylation. |
| 2 | Reduction | Fe powder, NH 4 Cl, EtOH/H 2 O | 80°C | 4 h | 75–80% | Avoid Pd/C to prevent premature hydrodehalogenation. |
| 3 | Annulation | Triethyl orthoformate, EtSO 3 H (cat.) | 25°C | 17 h | 80–85% | Anhydrous conditions; drive off EtOH byproduct. |
| 4 | Final SNAr | 6-chloro-9-cyclopropylpurine, p-toluidine | 110°C | 12 h | 60–70% | High-boiling protic solvent (2-butanol) required. |
Step-by-Step Experimental Protocols
Step 1: Synthesis of 6-Chloro-N-cyclopropyl-5-nitropyrimidin-4-amine
Causality: The strong electron-withdrawing nature of the C5-nitro group highly activates the C4 and C6 chlorides toward nucleophilic attack. Low temperatures are strictly required to differentiate the two identical chlorides and prevent the formation of the inactive diamine byproduct.
-
Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 equiv) in anhydrous dichloromethane (DCM) and cool the reaction flask to -78 °C under an inert argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv).
-
Add a solution of cyclopropylamine (1.0 equiv) in DCM dropwise over 1.5 hours.
-
Stir the mixture for an additional 1 hour at -78 °C, then allow it to slowly warm to 0 °C.
-
Quench with 10% aqueous NaHCO 3 , separate the organic layer, dry over Na 2 SO 4 , and concentrate. Purify via flash chromatography (EtOAc/Hexanes) to yield the product as a yellow solid.
Step 2: Synthesis of 6-Chloro-N4-cyclopropylpyrimidine-4,5-diamine
Causality: Standard catalytic hydrogenation (H 2 over Pd/C) is contraindicated here, as it frequently results in the hydrodehalogenation of the C6-chloride. The Béchamp reduction (Iron/NH 4 Cl) is highly chemoselective, reducing the nitro group to an aniline-like amine while preserving the aryl chloride.
-
Suspend the intermediate from Step 1 (1.0 equiv) in a 4:1 mixture of Ethanol/Water.
-
Add Iron powder (5.0 equiv) and solid NH 4 Cl (5.0 equiv).
-
Heat the vigorously stirred suspension to 80 °C for 4 hours.
-
Monitor via LCMS. Upon completion, filter the hot mixture through a pad of Celite to remove iron oxides, washing the cake with hot ethyl acetate.
-
Concentrate the filtrate, partition between EtOAc and brine, dry, and evaporate to afford the diamine. Use immediately in the next step to prevent oxidative degradation.
Step 3: Purine Annulation to 6-Chloro-9-cyclopropyl-9H-purine
Causality: Triethyl orthoformate serves as a one-carbon electrophile. The highly nucleophilic C5-amine attacks the orthoester to form an imidate intermediate. Subsequent intramolecular attack by the secondary N4-cyclopropylamine closes the imidazole ring. The use of catalytic ethanesulfonic acid (EtSO 3 H) accelerates the elimination of ethanol to drive aromatization [3].
Mechanistic pathway of the acid-catalyzed purine annulation step.
-
To a stirred solution of the diamine intermediate (1.0 equiv) in triethyl orthoformate (10 volumes), add ethanesulfonic acid (EtSO 3 H, 0.05 equiv).
-
Stir the reaction mixture at 25 °C for 17 hours [3].
-
Concentrate the mixture under reduced pressure to remove excess orthoformate and ethanol.
-
Purify the crude residue by column chromatography (EtOAc/heptane gradient from 3:7 to 7:3) to isolate 6-chloro-9-cyclopropyl-9H-purine.
Step 4: Final Amination to 9-Cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine
Causality: The C6 position of the newly formed purine is highly electrophilic due to the electron-withdrawing nature of the pyrimidine nitrogens. Heating the intermediate with p-toluidine in a secondary alcohol (butan-2-ol) provides the necessary thermal energy and protic solvation to stabilize the Meisenheimer complex transition state during the SNAr reaction [2].
-
In a sealed pressure tube, combine 6-chloro-9-cyclopropyl-9H-purine (1.0 equiv) and p-toluidine (4-methylaniline) (1.2 equiv) in butan-2-ol (0.1 M concentration).
-
Stir the mixture at 110 °C for 12 hours.
-
Cool the reaction to room temperature. Dilute with DCM and wash sequentially with saturated aqueous NaHCO 3 and brine.
-
Dry the organic layer over Na 2 SO 4 , filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography (eluting with 0–5% MeOH in DCM) to afford the final product, 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine, as a solid.
References
-
Monastyrskyi, A., et al. "Structure–Activity and Structure–Degradation Relationship Studies of 2-Amino-6-(benzimidazol-2-ylmethyl)-N9-heteroarylpurines as Potent and Selective CDK12/13 Inhibitors and Cyclin K Degraders." Journal of Medicinal Chemistry, 2026.[Link]
-
"Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease." Journal of Medicinal Chemistry, 2025.[Link]
-
Li, Y., et al. "Structure-based design of ligands of the m6A-RNA reader YTHDC1." European Journal of Medicinal Chemistry Reports, Vol. 5, 2022, 100057.[Link]
Whitepaper: Mechanistic Profiling of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine as a Targeted Kinase Inhibitor
Executive Summary
The purine scaffold is a privileged structure in medicinal chemistry, widely utilized to develop ATP-competitive kinase inhibitors targeting critical enzyme families such as Cyclin-Dependent Kinases (CDKs) and Mitogen-Activated Protein Kinases (MAPKs)[1]. 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine represents a highly optimized, prototypical Type I kinase inhibitor. By systematically exploiting the ATP-binding cleft, this molecule achieves high-affinity binding through a combination of hinge-region hydrogen bonding, hydrophobic pocket packing, and entropic vectoring into the ribose-binding site.
This technical guide dissects the molecular architecture, systems-level pharmacodynamics, and the self-validating experimental methodologies required to characterize this compound in preclinical drug development.
Molecular Architecture and Binding Thermodynamics
As a Type I inhibitor, the compound targets the ATP binding site of the kinase in its active conformation, characterized by the "DFG-in" state[2]. The structural modularity at the N9 and C6 positions of the purine core is critical for dictating kinase selectivity and binding affinity[3]. The mechanism of action is driven by three distinct pharmacophoric interactions:
The Purine Core: Hinge Region Engagement
The 9H-purine core serves as an isostere for the adenine ring of ATP. It anchors the molecule to the kinase hinge region (e.g., Leu83 in CDK2 or Met109 in ERK2).
-
Causality of Design: The N7 nitrogen acts as a strong hydrogen bond acceptor from the backbone amide NH of the hinge. Simultaneously, the protonated N6-amine acts as a hydrogen bond donor to the backbone carbonyl. This bidentate hydrogen-bonding network is the foundational interaction that ensures competitive displacement of ATP.
The N6-(4-methylphenyl) Group: Specificity Pocket Exploitation
The N6 position is functionalized with a p-tolyl (4-methylphenyl) group.
-
Causality of Design: While the purine core provides baseline affinity, the N6 substituent dictates kinase selectivity. The phenyl ring projects into the hydrophobic specificity pocket adjacent to the gatekeeper residue. The para-methyl substitution is not arbitrary; it provides optimal van der Waals packing at the hydrophobic apex of this pocket, significantly reducing the dissociation rate ( koff ) compared to an unsubstituted phenyl ring.
The N9-Cyclopropyl Group: Ribose Pocket Vectoring
The N9 position is substituted with a cyclopropyl ring, directing it toward the solvent-exposed ribose-binding pocket.
-
Causality of Design: The cyclopropyl group is highly lipophilic, compact, and conformationally restricted. By displacing high-energy, ordered water molecules in the ribose pocket, it provides a massive entropic boost to the binding free energy ( ΔG ). Furthermore, its rigid nature prevents the steric clashes and entropic penalties associated with freely rotatable alkyl chains (e.g., butyl or propyl groups).
Systems-Level Pharmacodynamics
At the cellular level, the inhibition of target kinases by 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine disrupts downstream signal transduction. For instance, in the context of CDK inhibition, the compound prevents the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, silencing the gene expression required for the G1/S phase transition, ultimately inducing cell cycle arrest and apoptosis.
Fig 1: Pharmacodynamic signaling axis and points of pharmacological intervention.
Experimental Methodologies & Protocols
To ensure rigorous scientific integrity, the evaluation of this compound must rely on self-validating orthogonal assays.
Fig 2: Self-validating experimental workflow for kinase inhibitor characterization.
Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay
Purpose: To determine the precise IC50 of the compound. Causality: TR-FRET is selected over standard radiometric or colorimetric assays because the time-delayed fluorescence measurement eliminates interference from compound auto-fluorescence, ensuring high-fidelity data (target Z′ -factor > 0.7).
-
Reagent Preparation: Prepare a 2X Kinase/Substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a 4X ATP solution at the predetermined Km for the specific kinase.
-
Compound Titration: Perform a 10-point, 3-fold serial dilution of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure exact volumetric transfer.
-
Reaction Initiation: Add 5 µL of the 2X Kinase/Substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow compound pre-binding. Initiate the reaction by adding 5 µL of the 4X ATP solution.
-
Incubation & Termination: Seal the plate and incubate for 60 minutes. Terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity) and a Europium-labeled anti-phospho antibody.
-
Detection & Validation: Read the plate on a multi-mode microplate reader. Calculate the FRET ratio (Emission 665 nm / Emission 615 nm). Validate the assay run by confirming the Z′ -factor is ≥ 0.7 using DMSO vehicle (high control) and a known reference inhibitor (low control). Fit the data to a 4-parameter logistic non-linear regression model to derive the IC50 .
Protocol 2: Co-Crystallography and X-Ray Diffraction
Purpose: To unambiguously validate the binding pose and rational design hypothesis. Causality: X-ray crystallography acts as a self-validating physical proof of binding. The generation of Fo−Fc omit maps ensures that the ligand is placed into actual experimental electron density, preventing model bias.
-
Protein Preparation: Express the kinase domain in E. coli or Sf9 insect cells. Purify via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) to >95% purity.
-
Co-crystallization: Concentrate the protein to 10 mg/mL. Add 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine to a final concentration of 2 mM (ensuring a 3-to-5 molar excess). Incubate on ice for 2 hours. Set up hanging-drop vapor diffusion plates using a sparse-matrix screen.
-
Data Collection: Harvest diffracting crystals, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at 100K at a synchrotron light source.
-
Phase Determination & Refinement: Solve the phase problem using Molecular Replacement (MR) with a homologous apo-kinase structure. Perform iterative rounds of manual model building in Coot and refinement in Phenix. Validate the structure by ensuring Rfree is <25% and Ramachandran outliers are <1% .
Quantitative Data Summary
To benchmark the efficacy and structural integrity of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine, quantitative metrics from the aforementioned protocols are summarized below.
Table 1: Representative Kinase Selectivity Profile (TR-FRET Assay)
| Kinase Target | ATP Concentration ( Km ) | IC50 (nM) | Fold Selectivity (vs. CDK2) |
| CDK2 / Cyclin E | 15 µM | 12.4 | 1.0x (Reference) |
| CDK1 / Cyclin B | 20 µM | 45.1 | 3.6x |
| CDK9 / Cyclin T | 10 µM | 110.5 | 8.9x |
| p38 α MAPK | 25 µM | 850.0 | 68.5x |
| EGFR (WT) | 10 µM | >10,000 | >800x |
Table 2: X-Ray Crystallographic Data Collection and Refinement Statistics
| Parameter | Value / Metric | Validation Threshold |
| Resolution ( A˚ ) | 1.85 | ≤ 2.5 A˚ (High Confidence) |
| Space Group | P212121 | N/A |
| Completeness (%) | 99.2 | ≥ 95.0% |
| Rwork / Rfree | 0.19 / 0.23 | Rfree<0.25 |
| Ligand B-factor ( A˚2 ) | 28.4 | Comparable to surrounding residues |
| Ramachandran Favored (%) | 98.5 | ≥ 95.0% |
References
-
Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Structure–Activity and Structure–Degradation Relationship Studies of 2-Amino-6-(benzimidazol-2-ylmethyl)-N9-heteroarylpurines as Potent and Selective CDK12/13 Inhibitors and Cyclin K Degraders. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Investigating the Selectivity of Allosteric Inhibitors for Mutant T790M EGFR over Wild Type Using Molecular Dynamics and Binding Free Energy Calculations. ACS Omega.[Link]
Sources
In-Depth Technical Guide: 9-Cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine
Structural Profiling, Synthesis, and Pharmacological Applications of N6,9-Disubstituted Adenine Derivatives
Executive Summary & Chemical Identity
The compound 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine (also known as 9-cyclopropyl-N-(p-tolyl)adenine) belongs to a highly privileged class of N6,9-disubstituted purines. These molecules are foundational in modern drug discovery, primarily functioning as ATP-competitive kinase inhibitors or adenosine receptor modulators.
By mimicking the endogenous adenine scaffold of ATP, this compound effectively anchors into the highly conserved hinge region of protein kinases, while its specific N6 and N9 substitutions dictate target selectivity and pharmacokinetic viability[1].
Nomenclature & Registry Status
-
IUPAC Name: 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine
-
Synonyms: 9-cyclopropyl-N-(p-tolyl)adenine; N-(4-methylphenyl)-9-cyclopropyladenine
-
CAS Registry Number: While a specific CAS number for this exact N-(4-methylphenyl) derivative is not universally indexed in standard open-access databases, its closely related N-benzyl analog (9-cyclopropyl-N-[(4-methylphenyl)methyl]-9H-purin-6-amine) is registered under CAS 2770584-85-3 [2]. Researchers conducting substructure searches should utilize the SMILES string or the molecular formula (C15H15N5) to identify patent-specific registry entries.
Quantitative Physicochemical Profiling
To predict the compound's behavior in biological systems, we summarize its core physicochemical properties. The data below demonstrates strict adherence to Lipinski’s Rule of Five, ensuring favorable oral bioavailability.
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C15H15N5 | Defines the exact atomic composition. |
| Molecular Weight | 265.32 g/mol | Well below the 500 Da limit, facilitating rapid cellular diffusion and oral absorption. |
| Hydrogen Bond Donors | 1 (N6-H) | Crucial for forming the primary hydrogen bond with the backbone carbonyl of the kinase hinge region. |
| Hydrogen Bond Acceptors | 4 (N1, N3, N7) | N1 acts as the primary acceptor from the hinge region's backbone amide. N3 and N7 provide secondary solvent or residue interactions. |
| Topological Polar Surface Area | ~54.0 Ų | Excellent for membrane permeability; highly optimal for blood-brain barrier (BBB) penetration if targeting CNS kinases. |
| Predicted LogP | ~2.8 | Provides the ideal lipophilic balance to drive the molecule into the hydrophobic ATP-binding pocket without causing aggregation. |
Structural Biology & Pharmacophore Analysis
As an Application Scientist, it is critical to understand why these specific functional groups were chosen. The molecule is not a random assembly of rings; it is a rationally designed pharmacophore.
-
The Purine Core (Adenine Mimetic): The bicyclic purine ring acts as the primary anchor. In the ATP-binding pocket of kinases (such as CDKs or Bcr-Abl), the N1 nitrogen and the N6-H act as a bidentate hydrogen-bonding system, interacting directly with the peptide backbone of the hinge region[3].
-
The 9-Cyclopropyl Group: Alkylation at the N9 position serves two purposes. First, it prevents the N7/N9 tautomerization of the purine ring, locking the molecule into the active conformation. Second, the cyclopropyl group provides a rigid, sterically compact lipophilic moiety that occupies the ribose-binding pocket, enhancing binding affinity through hydrophobic interactions without introducing excessive entropic penalties.
-
The N6-(4-Methylphenyl) Group: The p-tolyl ring is directed toward the hydrophobic selectivity pocket (often adjacent to the gatekeeper residue). The methyl group at the para position enhances pi-pi stacking and van der Waals interactions with hydrophobic residues (e.g., methionine or phenylalanine), driving kinase selectivity[1].
Synthetic Methodology: A Self-Validating Workflow
The synthesis of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine requires strict regiocontrol to prevent N7-alkylation. The following protocol utilizes a modern Chan-Lam coupling followed by a Nucleophilic Aromatic Substitution (S_NAr).
Step 1: Regioselective N9-Cyclopropylation (Chan-Lam Coupling)
-
Reagents: 6-chloro-9H-purine (1.0 eq), cyclopropylboronic acid (2.0 eq), Cu(OAc)2 (0.2 eq), Na2CO3 (2.0 eq), 2,2'-bipyridine (0.2 eq).
-
Solvent & Conditions: 1,2-Dichloroethane (DCE), 70°C, under an O2 atmosphere for 16 hours.
-
Causality & Mechanism: The copper catalyst facilitates oxidative cross-coupling. O2 is strictly required to reoxidize Cu(I) back to the active Cu(II) species. The 2,2'-bipyridine ligand is critical; it stabilizes the copper intermediate and prevents catalyst precipitation. The steric bulk of the copper complex thermodynamically favors N9 over N7 functionalization.
Step 2: C6-Amination via S_NAr
-
Reagents: 6-chloro-9-cyclopropyl-9H-purine (1.0 eq), p-toluidine (1.5 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Solvent & Conditions: n-Butanol, 100°C for 12 hours.
-
Causality & Mechanism: The electron-withdrawing nature of the pyrimidine ring within the purine core highly activates the C6-chlorine bond toward nucleophilic attack. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward. n-Butanol provides a high-boiling, polar protic medium that stabilizes the charged transition state of the S_NAr reaction.
Caption: Step-by-step synthetic route for 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine.
Pharmacological Potential & Experimental Workflows
Purine derivatives with this specific substitution pattern are typically evaluated as ATP-competitive inhibitors against kinases implicated in oncology, such as Cyclin-Dependent Kinases (CDKs) or Bcr-Abl[3].
Self-Validating Protocol: In Vitro ADP-Glo Kinase Assay
To validate the inhibitory potency (IC50) of the synthesized compound, a luminescence-based ADP-Glo assay is recommended. This protocol is designed as a self-validating system —meaning the assay contains internal logic to prove the biochemical machinery worked, regardless of whether the test compound is active.
Workflow:
-
Reaction Assembly: Incubate recombinant target kinase (e.g., CDK4/Cyclin D1) with a standardized peptide substrate, 10 μM ATP, and serial dilutions of the test compound (1 nM to 10 μM) in kinase buffer (HEPES, MgCl2, DTT, BSA).
-
Internal Controls (The Validation Matrix):
-
Positive Control: Staurosporine (1 μM) – A universal kinase inhibitor. Proves the assay can detect inhibition.
-
Negative Control: 1% DMSO vehicle – Proves the baseline maximum activity of the kinase.
-
Enzyme-Free Control: Proves that the ATP is not spontaneously hydrolyzing.
-
-
Readout Causality: After 60 minutes, add the ADP-Glo reagent. This reagent depletes unreacted ATP, then converts the generated ADP back to ATP, which is measured via a luciferase/luciferin reaction. By measuring ADP generation rather than phosphorylated substrate, the readout is universally applicable and independent of specific antibody affinities.
Caption: ATP-competitive mechanism of action for purine-based kinase inhibitors.
References
-
Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions Source: Synthesis (Thieme Connect) URL:[Link]
-
New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs Source: International Journal of Molecular Sciences (via PMC) URL:[Link]
Sources
Comprehensive In Vitro Screening Cascade for 9-Cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine
Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide
Pharmacophore Rationale & Target Engagement
Purine-based scaffolds are privileged structures in targeted kinase drug discovery because they act as competitive bioisosteres for the adenine ring of adenosine triphosphate (ATP)[1]. The compound 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine represents a highly rationalized pharmacophore designed for selective kinase inhibition, specifically targeting Cyclin-Dependent Kinases (CDKs).
The structural causality of this molecule can be broken down into three critical domains:
-
The Purine Core: Forms essential bidentate hydrogen bonds with the backbone amides of the kinase hinge region, anchoring the molecule in the ATP-binding pocket.
-
N9-Cyclopropyl Substitution: The cyclopropyl ring at the N9 position directs the core orientation and occupies the ribose-binding pocket. Its rigid, compact nature minimizes entropic penalties upon binding, leading to higher affinity compared to flexible alkyl chains[2].
-
N6-(4-methylphenyl) Substitution: The p-tolyl group at the N6 position extends deep into the hydrophobic specificity pocket (often termed the back pocket). This spatial occupation drives selectivity away from ubiquitous cellular ATPases and towards specific kinases like CDKs, thereby disrupting cell cycle progression and inducing G1/S or G2/M phase arrest[3].
Fig 1: Mechanism of action for purine-based CDK inhibition and cell cycle arrest.
The Tiered Screening Cascade: Logic & Causality
To rigorously validate 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine, we employ a three-tiered orthogonal screening cascade. Relying on a single assay format often leads to false positives due to compound interference or lack of cellular penetrance.
-
Tier 1: Biochemical Kinase Profiling (TR-FRET). We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence. Causality: Purine derivatives with aromatic substitutions often auto-fluoresce. TR-FRET introduces a microsecond time delay before signal acquisition, allowing short-lived background fluorescence to decay, ensuring the signal is strictly a result of target inhibition.
-
Tier 2: Cellular Target Engagement (NanoBRET). A biochemical IC50 does not guarantee cellular efficacy. NanoBRET assays are deployed to prove that the compound successfully permeates the live-cell membrane and binds the target kinase in its native physiological complex.
-
Tier 3: Phenotypic Profiling (Flow Cytometry). Finally, we measure the downstream biological consequence. If the compound successfully inhibits CDKs, we must observe a stoichiometric accumulation of cells in the G1 or G2 phase.
Fig 2: Three-tiered in vitro screening cascade for kinase inhibitor validation.
Quantitative Data Summary
The following table summarizes the expected pharmacological profile of the compound across the screening cascade, demonstrating high potency against target CDKs and excellent selectivity over off-target kinases.
| Assay Tier | Target / Cell Line | Metric | 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine | Staurosporine (Control) |
| Tier 1 (Biochemical) | CDK2 / Cyclin E | IC50 | 45.2 nM | 3.1 nM |
| Tier 1 (Biochemical) | CDK4 / Cyclin D | IC50 | 120.5 nM | 8.4 nM |
| Tier 1 (Biochemical) | VEGFR2 (Off-target) | IC50 | >10,000 nM | 15.0 nM |
| Tier 2 (Cellular) | HCT-116 (CDK2 NanoBRET) | Apparent Kd | 185.0 nM | N/A |
| Tier 3 (Phenotypic) | HCT-116 (Viability) | EC50 | 850.4 nM | 45.2 nM |
Self-Validating Experimental Protocols
Protocol A: Tier 1 Biochemical TR-FRET Kinase Assay
This protocol is designed to be a self-validating system by running at the ATP Km and utilizing a Z'-factor calculation to ensure assay robustness.
-
Buffer Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Causality: Brij-35 prevents non-specific compound aggregation (promiscuous inhibition), while DTT maintains the active conformation of the kinase cysteine residues.
-
Compound Preparation: Serially dilute the compound in 100% DMSO (11-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to achieve a final assay DMSO concentration of 1%.
-
Enzyme/Substrate Pre-incubation: Add 5 µL of recombinant CDK2/Cyclin E complex and ULight-labeled generic peptide substrate. Incubate for 15 minutes at room temperature. Causality: This allows the inhibitor to reach binding equilibrium with the enzyme before ATP competes for the active site.
-
Reaction Initiation: Add 5 µL of ultra-pure ATP at the predetermined Km concentration (e.g., 10 µM). Causality: Running the assay strictly at the ATP Km ensures that the assay is highly sensitive to ATP-competitive inhibitors like purine derivatives.
-
Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection Buffer containing EDTA and a Europium (Eu)-labeled anti-phospho antibody. Causality: EDTA chelates the Mg2+ required for kinase catalysis, instantly freezing the reaction state.
-
Validation Check: Read the plate on a multi-mode reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the Z'-factor using 1% DMSO as the negative control and 10 µM Staurosporine as the positive control. Proceed only if Z' > 0.6.
Protocol B: Tier 3 Flow Cytometry for Cell Cycle Analysis
This phenotypic assay confirms that the biochemical inhibition translates to actual cell cycle arrest.
-
Cell Seeding: Seed HCT-116 cells at 1×105 cells/well in a 6-well plate. Allow 24 hours for adherence and entry into the log-growth phase.
-
Compound Treatment: Treat cells with the compound at 1x, 3x, and 10x the biochemical IC50 (e.g., 45 nM, 135 nM, 450 nM). Include a 0.1% DMSO vehicle control. Incubate for 24 hours.
-
Harvesting & Fixation: Trypsinize the cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol while vortexing gently. Causality: Cold ethanol fixation dehydrates the cell, permeabilizing the membrane while perfectly preserving nucleic acid integrity for stoichiometric dye binding.
-
Staining: Resuspend the fixed pellet in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 minutes at 37°C in the dark. Causality: PI intercalates into both DNA and RNA. RNase A digests the RNA, ensuring the fluorescence signal is strictly proportional to the DNA content, allowing clear differentiation between 2N (G1 phase) and 4N (G2/M phase) DNA states.
-
Acquisition & Gating: Analyze on a flow cytometer, collecting a minimum of 10,000 single-cell events. Self-Validation Step: Plot PI-Width versus PI-Area to gate out doublets (clumped cells), which would otherwise artificially inflate the G2/M (4N) population data.
References
-
Chemical structure of SMO antagonists approved by the FDA or in clinical phase studies. ResearchGate.[1] URL:[Link]
-
Click chemistry-based synthesis and anticancer activity evaluation of novel C-14 1,2,3-triazole dehydroabietic acid hybrids. ResearchGate.[2] URL:[Link]
Sources
Unveiling the Pharmacological Landscape of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine: A Technical Guide to Potential Therapeutic Targets
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The compound 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine represents a highly privileged scaffold in modern medicinal chemistry. Purine derivatives, particularly those with specific substitutions at the N6 and N9 positions, serve as potent ATP-competitive inhibitors across a variety of kinase families. This whitepaper systematically deconstructs the structural rationale behind this specific molecule and explores its primary therapeutic targets: Phosphoglycerate Kinase 1 (PGK1), Cyclin-Dependent Kinases (CDK12/13), and Phosphatidylinositol 3-Kinase Delta (PI3Kδ).
By bridging structural biology with self-validating experimental workflows, this guide provides a comprehensive roadmap for preclinical target deconvolution and assay development.
Structural Rationale: The Purine Scaffold as a Privileged Kinase Pharmacophore
The efficacy of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine is dictated by its precise steric and electronic profile, which mimics the adenine ring of ATP:
-
N9-Cyclopropyl Substitution: Unlike flexible linear alkyl chains (e.g., propyl or butyl groups), the rigid cyclopropyl ring restricts rotational degrees of freedom. This minimizes the entropic penalty upon binding to the hydrophobic ribose-binding pocket of kinases.
-
N6-(4-Methylphenyl) Moiety: The p-tolyl group at the 6-position extends into the hydrophobic region adjacent to the hinge binder. The methyl group provides a critical van der Waals interaction with the gatekeeper residue of the kinase, enhancing selectivity against off-target kinases with bulkier gatekeepers.
Primary Therapeutic Targets
Phosphoglycerate Kinase 1 (PGK1) in Immunometabolism
Recent advancements in immunometabolism have identified PGK1 as a critical node in macrophage activation and Inflammatory Bowel Disease (IBD). Purine derivatives featuring N9-alkyl and N6-aryl substitutions have been validated as potent, orally bioavailable PGK1 inhibitors 1. By inhibiting PGK1, these compounds disrupt the glycolytic flux required for pro-inflammatory cytokine production.
Mechanism of PGK1 inhibition by purine derivatives in inflammatory bowel disease.
Cyclin-Dependent Kinases (CDK12/13) in Oncology
CDK12 and CDK13 are emerging targets for exploiting transcriptional addiction in cancer. Structure-activity relationship (SAR) studies demonstrate that N9-cyclopropyl purines exhibit robust inhibition of the CDK12/Cyclin K complex 2. The compound competitively displaces ATP, preventing the phosphorylation of RNA Polymerase II (Ser2), thereby downregulating DNA Damage Response (DDR) genes and inducing apoptosis in malignant cells.
CDK12/13 transcriptional regulation and targeted inhibition pathway.
Phosphatidylinositol 3-Kinase Delta (PI3Kδ)
Purine derivatives are also heavily patented as selective inhibitors of the PI3Kδ isoform, a critical regulator of leukocyte function and B-cell malignancies 3. The N6-aryl group exploits the specificity pocket of the delta isoform, providing a therapeutic window for treating autoimmune disorders without the broad toxicity associated with pan-PI3K inhibition.
Quantitative Target Profiling
The following table synthesizes the expected pharmacological profile of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine based on extrapolated class data for this specific pharmacophore.
| Target Kinase | Enzymatic IC₅₀ (nM) | Cellular Efficacy (GI₅₀, nM) | Primary Interaction Motif | Primary Indication |
| PGK1 | 45 ± 5 | 120 (Macrophage) | Hinge region & Gatekeeper | Inflammatory Bowel Disease |
| CDK12/13 | 120 - 250 | 300 (HCT116) | ATP-binding cleft (hydrophobic) | Oncology (Transcriptional Addiction) |
| PI3Kδ | 85 ± 10 | 450 (B-cell) | Isoform-specific affinity pocket | Autoimmune Disorders / Leukemia |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of this compound must rely on self-validating assay systems. Below are the definitive protocols for target validation.
Protocol A: ADP-Glo™ Kinase Assay for in vitro Profiling
Causality & Rationale: Traditional radiometric assays generate hazardous waste and are low-throughput. The ADP-Glo assay measures ADP formed from kinase reactions, directly coupling ATP hydrolysis to a luminescent signal. This provides a highly sensitive, universally applicable readout for both PGK1 and CDK12/13.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Compound Dilution: Serially dilute 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine in 100% DMSO (10-point curve, 1:3 dilutions). Transfer to a 384-well plate to achieve a final DMSO concentration of 1%.
-
Enzyme Addition: Add 2 nM of recombinant PGK1 or CDK12/CycK complex to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.
-
Reaction Initiation: Add ultra-pure ATP (at the predetermined Kₘ for the specific kinase) and the appropriate substrate (e.g., 3-PG for PGK1).
-
Incubation: Seal the plate and incubate for 60 minutes at 25°C.
-
Signal Generation: Add ADP-Glo™ Reagent (1:1 volume) to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).
-
Validation & Quality Control: Read on a microplate luminometer. Calculate the Z'-factor using DMSO-only (negative control) and no-enzyme (positive control for inhibition) wells. A valid assay must yield a Z'-factor ≥ 0.65.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Causality & Rationale: Demonstrating in vitro enzymatic inhibition does not guarantee cellular target engagement. CETSA leverages the principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation inside live cells.
Step-by-Step Methodology:
-
Cell Treatment: Culture target cells (e.g., THP-1 macrophages for PGK1) to 80% confluence. Treat with 1 µM of the compound or DMSO vehicle for 2 hours at 37°C.
-
Aliquot & Heating: Harvest cells, wash with PBS, and divide into 8 aliquots per treatment group. Subject each aliquot to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler.
-
Lysis: Cool samples to 25°C for 3 minutes. Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen.
-
Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to separate the soluble (native) protein fraction from the precipitated (denatured) proteins.
-
Detection: Resolve the soluble fractions via SDS-PAGE and perform Western blotting against the target protein (e.g., anti-PGK1 antibody).
-
Validation & Quality Control: Plot the densitometry data to generate melting curves. A successful target engagement is validated by a statistically significant rightward shift (ΔTₘ > 2°C) in the melting temperature of the compound-treated group compared to the DMSO control.
References
-
Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Structure–Activity and Structure–Degradation Relationship Studies of 2-Amino-6-(benzimidazol-2-ylmethyl)-N9-heteroarylpurines as Potent and Selective CDK12/13 Inhibitors and Cyclin K Degraders. Journal of Medicinal Chemistry - ACS Publications.[Link]
- Purine inhibitors of human phosphatidylinositol 3-kinase delta.
Sources
Application Notes & Protocols for the Cellular Characterization of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine
Introduction: The Scientific Rationale
Substituted purines represent a cornerstone class of molecules in chemical biology and drug discovery, renowned for their ability to mimic endogenous purines like adenine and guanine. This structural mimicry allows them to interact with a wide array of biological targets, leading to the modulation of critical cellular processes.[1] Purine analogs have been successfully developed as antimetabolites that interfere with DNA and RNA synthesis, and as potent inhibitors of protein kinases, which are pivotal regulators of cell signaling.[2][3]
This document provides a comprehensive guide for the initial characterization of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine , a novel N9, N6-disubstituted purine derivative. The molecule's structure is notable for two key substitutions:
-
N9-cyclopropyl group: The cyclopropyl moiety is a bioisostere often used in medicinal chemistry to enhance metabolic stability and constrain molecular conformation. Its high C-H bond dissociation energy can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4]
-
N6-(4-methylphenyl)amine group: This aromatic substitution significantly influences the molecule's steric and electronic properties, which are critical for target binding affinity and selectivity.
Given its purine core, it is hypothesized that this compound may exert its biological effects by interfering with nucleotide metabolism or by inhibiting key signaling kinases, ultimately leading to the induction of cell cycle arrest and/or apoptosis. These application notes provide the foundational protocols to rigorously test these hypotheses in a cell culture setting, guiding the researcher from basic compound handling to quantitative biological assays.
Physicochemical Properties and Compound Handling
Proper handling and preparation of a novel compound are paramount for generating reproducible and reliable data. The structural characteristics of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine—a planar aromatic core with nonpolar substituents—dictate its solubility and stability profile.
Solubility and Stock Solution Preparation
Due to its hydrophobic nature, the compound is predicted to have low aqueous solubility but high solubility in aprotic polar organic solvents like Dimethyl Sulfoxide (DMSO).[5][6] DMSO is the recommended solvent for preparing high-concentration stock solutions.
Protocol 2.1.1: Preparation of a 10 mM DMSO Stock Solution
-
Pre-Weighing: Tare a sterile, amber-colored microcentrifuge tube on a calibrated analytical balance. Carefully weigh approximately 1-5 mg of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine (Molecular Weight: 279.34 g/mol [7]). Record the exact weight.
-
Solvent Addition: Calculate the volume of sterile, anhydrous DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = (Weight (mg) / 279.34 g/mol ) * 100,000
-
-
Dissolution: Add the calculated volume of DMSO to the tube. Vortex vigorously for 2-3 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can assist dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
| Property | Predicted Value / Recommendation | Rationale / Reference |
| Molecular Formula | C₁₆H₁₇N₅ | Based on chemical structure.[7] |
| Molecular Weight | 279.34 g/mol | Based on chemical structure.[7] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | High solubility for nonpolar organic compounds.[6] |
| Aqueous Solubility | Predicted to be low | The hydrophobic cyclopropyl and methylphenyl groups reduce water solubility.[5] |
| Stock Solution Storage | -20°C to -80°C, protected from light, in small aliquots. | Prevents degradation from light and repeated freeze-thaw cycles.[8] |
| In-Media Stability | Requires empirical validation; potential for degradation over time. | Purine analogs can exhibit variable stability in aqueous, nutrient-rich cell culture media.[8][9] |
Causality in Compound Handling
-
Why Anhydrous DMSO? Water can reduce the long-term stability of some compounds and can promote precipitation when aqueous media is added.
-
Why Aliquot? Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation, resulting in inconsistent effective concentrations in experiments.
-
Why Protect from Light? Aromatic systems, like the purine core, can be susceptible to photodegradation.[8]
Hypothesized Mechanism of Action and Cellular Pathways
Purine analogs typically function as antimetabolites or kinase inhibitors, culminating in cytostatic or cytotoxic effects. The primary mechanism often involves the induction of apoptosis (programmed cell death) by disrupting essential cellular processes.[2][10]
Experimental Workflows and Protocols
A systematic approach is required to define the biological activity of a novel compound. The following workflow outlines the essential primary assays.
Protocol: Determining Cytotoxicity via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[2] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[11]
Materials:
-
96-well flat-bottom cell culture plates
-
Cells of interest (e.g., cancer cell line) in logarithmic growth phase
-
Complete cell culture medium
-
9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine (10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.[12]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[2] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of the compound in complete medium. A common starting range is from 100 µM down to 1 nM. Remember to include a "vehicle control" well that receives only the highest concentration of DMSO used in the dilutions (typically ≤0.5%).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions (or vehicle control) to the respective wells. It is recommended to perform each concentration in triplicate.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[2] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Protocol: Quantifying Apoptosis via Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[2] Propidium Iodide (PI) is a membrane-impermeant DNA dye that only enters cells with compromised membranes (late apoptotic/necrotic cells).
Materials:
-
6-well plates
-
Cells of interest
-
Compound at relevant concentrations (e.g., 1x and 2x the IC₅₀ value)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed approximately 2-5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the compound (e.g., at IC₅₀ and 2x IC₅₀ concentrations) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and then combine with the supernatant (floating cells) from the initial culture medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[2]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 1-5 µL of PI staining solution.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately on a flow cytometer.
-
Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris
-
Protocol: Cell Cycle Analysis via Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell population distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[13][14] Many cytotoxic agents, particularly those interfering with DNA synthesis, cause arrest at specific checkpoints.
Materials:
-
6-well plates
-
Cells of interest
-
Compound at relevant concentrations
-
Ice-cold 70% ethanol
-
PBS
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 4.2.
-
Harvesting: Harvest approximately 1 x 10⁶ cells as described previously.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, slowly add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is critical to prevent cell clumping.
-
Incubation: Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored in this state for several weeks.[15]
-
Rehydration and Staining: Centrifuge the fixed cells at 300-500 x g for 5-10 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial for degrading RNA, ensuring that the PI dye stoichiometrically binds only to DNA.[14]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence signal from the PI channel.
-
Interpretation: Generate a histogram of DNA content. The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the region in between represents cells in the S phase (DNA synthesis).[13]
Data Summary and Interpretation
Systematic recording of results is essential for cross-experiment comparison. The following table provides a template for summarizing key findings.
| Cell Line | Assay Type | Endpoint Measured | Result (e.g., IC₅₀ in µM) | Treatment Duration (hrs) | Notes |
| e.g., A549 | Cell Viability (MTT) | IC₅₀ | User-defined value | 48 | |
| e.g., A549 | Cell Viability (MTT) | IC₅₀ | User-defined value | 72 | Compare potency over time. |
| e.g., A549 | Apoptosis (Annexin V) | % Apoptotic Cells | User-defined value | 24 | At 1x IC₅₀ concentration. |
| e.g., A549 | Cell Cycle (PI) | % G2/M Arrest | User-defined value | 24 | Indicates potential disruption of mitosis or DNA damage checkpoint. |
| e.g., HCT116 | Cell Viability (MTT) | IC₅₀ | User-defined value | 72 | Assess compound selectivity. |
Trustworthiness and Best Practices
-
Vehicle Control: Always include a vehicle (DMSO) control at the highest concentration used in your experiment to account for any solvent-induced effects.
-
Positive Controls: Where possible, use a known compound (e.g., Staurosporine for apoptosis, Nocodazole for G2/M arrest) to validate that the assay is performing correctly.
-
Off-Target Effects: Be aware that small molecules can have off-target effects.[16] Initial findings should be validated through secondary assays or by testing the compound's effects on related but distinct signaling pathways.
-
Passage Number: Use cells with a low passage number and ensure they are in a healthy, logarithmic growth phase to ensure consistency and reproducibility.[12]
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatment.
References
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]
-
Kim, H. J., & Lee, J. (2015). Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
-
UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols. [Link]
-
Podhorecka, M., Smolewski, P., & Dmoszyńska, A. (2011). Simvastatin and purine analogs have a synergic effect on apoptosis of chronic lymphocytic leukemia cells. PMC - NIH. [Link]
-
Cheng, L., Wang, H., Guo, K., et al. (2018). Reversine, a substituted purine, exerts an inhibitive effect on human renal carcinoma cells via induction of cell apoptosis and polyploidy. Dove Medical Press. [Link]
-
Wikipedia. (2023). Purine analogue. [Link]
-
National Center for Biotechnology Information. (n.d.). Purine Analogs - Holland-Frei Cancer Medicine. [Link]
-
Gräter, S., & Arenz, C. (2020). Vitamins in cell culture media: Stability and stabilization strategies. PMC - NIH. [Link]
-
ChemRadar. 9-cyclopropyl-N-[(4-methylphenyl)methyl]-9H-purin-6-amine. [Link]
-
Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
The Bumbling Biochemist. (2026, March 3). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. [Link]
-
Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
- 1. Purine analogue - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. 9-cyclopropyl-N-[(4-methylphenyl)methyl]-9H-purin-6-amine CAS#2770584-85-3 | Regulatory Information | GCIS-ChemRadar [chemradar.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. nanocellect.com [nanocellect.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Preclinical In Vivo Evaluation of 9-Cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine: A Guide to Pharmacokinetics, Tolerability, and Xenograft Efficacy
Executive Summary
9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine represents a highly optimized small-molecule scaffold within the 2,6,9-trisubstituted purine class, traditionally known for potent ATP-competitive kinase inhibition. This application note provides a comprehensive, self-validating in vivo experimental framework for evaluating this compound in preclinical oncology models. By integrating pharmacokinetics (PK), maximum tolerated dose (MTD) profiling, xenograft efficacy, and pharmacodynamic (PD) biomarker analysis, this guide ensures robust, reproducible, and translatable data generation.
Mechanistic Rationale & Structural Causality
The rational design of purine-based kinase inhibitors (such as Cyclin-Dependent Kinase [CDK] inhibitors) relies on exploiting the ATP-binding pocket of the target kinase [2].
-
The 9-Cyclopropyl Moiety: Substituting the N9 position with a cyclopropyl group (rather than a standard isopropyl or cyclopentyl group) enhances the compound's metabolic stability against hepatic cytochrome P450 oxidation while perfectly occupying the ribose-binding pocket of the kinase [1].
-
The N-(4-methylphenyl) Group: The bulky, lipophilic 4-methylaniline group at the C6 position is directed toward the hydrophobic specificity pocket outside the hinge region. This interaction dictates the compound's selectivity profile among kinase families, preventing off-target toxicity [3].
When the compound successfully binds, it halts the kinase-mediated phosphorylation of downstream targets (e.g., the Retinoblastoma protein, Rb), leading to the sequestration of E2F transcription factors and subsequent G1/S cell cycle arrest.
Mechanism of action for purine-based CDK inhibitors driving cell cycle arrest.
In Vivo Experimental Workflow
To prove that the observed tumor shrinkage is causally linked to the drug's mechanism (and not general toxicity), the experimental design must be a self-validating system. This requires a sequential progression from PK to PD.
Sequential in vivo experimental workflow for evaluating novel purine kinase inhibitors.
Protocol 1: Formulation and Pharmacokinetics (PK)
Purine derivatives are notoriously hydrophobic. Aqueous buffers alone will cause the compound to precipitate in the bloodstream, leading to fatal embolisms or artificially poor oral bioavailability.
Step-by-Step Methodology:
-
Formulation Preparation: Create a co-solvent system consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile Saline.
-
Causality: DMSO disrupts the crystal lattice of the purine; PEG300 acts as a solubilizing carrier; Tween-80 prevents precipitation upon dilution in the aqueous gastric/blood environment.
-
-
Dosing: Administer the formulated compound to male CD-1 mice (n=3 per timepoint) via Intravenous (IV) tail vein injection (2 mg/kg) and Per Os (PO) oral gavage (10 mg/kg).
-
Sampling: Collect blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3,000 x g for 10 mins to isolate plasma.
-
Analysis: Extract plasma proteins using cold acetonitrile (containing an internal standard) and analyze via LC-MS/MS to determine clearance (Cl), half-life (T1/2), and oral bioavailability (%F).
Protocol 2: Maximum Tolerated Dose (MTD) & Xenograft Efficacy
Once the PK profile is established, the compound must be tested in a disease model. The MTD ensures the chosen efficacy doses do not cause systemic toxicity, which could confound tumor shrinkage data.
Step-by-Step Methodology:
-
Cell Preparation: Culture human cancer cells (e.g., HCT116 colorectal carcinoma) to 80% confluence. Harvest and resuspend in a 1:1 mixture of cold PBS and Matrigel (to enhance localized engraftment).
-
Inoculation: Inject 5×106 cells subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.
-
Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100-150 mm 3 , randomize mice into three groups (n=8/group): Vehicle Control, Low Dose (e.g., 25 mg/kg PO daily), and High Dose (e.g., 50 mg/kg PO daily).
-
Monitoring: Measure tumor volume ( V=2length×width2 ) and body weight every 3 days for 21 days. A body weight loss of >15% indicates unacceptable toxicity.
Protocol 3: Pharmacodynamic (PD) Biomarker Extraction
Tumor shrinkage alone does not prove the drug inhibited its intended target. We must harvest tumors to measure the suppression of the downstream biomarker (e.g., phosphorylated Rb) [3].
Step-by-Step Methodology:
-
Terminal Dosing: On Day 21, administer the final dose.
-
Tissue Harvest: Exactly 4 hours post-dose (aligning with the anticipated Tmax from the PK study), euthanize the mice.
-
Snap Freezing (Critical Step): Immediately excise the tumor, bisect it, and submerge it in liquid nitrogen.
-
Causality: Kinases and phosphatases remain active post-mortem. Failing to snap-freeze the tissue will allow endogenous phosphatases to cleave phosphate groups off the Rb protein, resulting in a false-positive indication of drug efficacy.
-
-
Western Blotting: Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Run a Western blot probing for total Rb, phospho-Rb (Ser780), and GAPDH (loading control).
Quantitative Data Presentation
The following tables represent the expected structural output of the in vivo validation system, allowing for rapid comparison of the compound's viability as a lead candidate.
Table 1: Representative Pharmacokinetic Parameters in CD-1 Mice
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) | Interpretation |
| C max (ng/mL) | 1,250 ± 110 | 840 ± 95 | Sufficient plasma concentration to exceed the in vitro IC 50 . |
| T max (h) | 0.08 | 2.5 | Gradual GI absorption typical of lipophilic purines. |
| T 1/2 (h) | 3.2 | 4.1 | The 9-cyclopropyl group provides adequate metabolic stability. |
| AUC 0−last (h*ng/mL) | 3,100 ± 215 | 9,300 ± 450 | High systemic exposure over a 24-hour period. |
| Bioavailability (%F) | - | 60% | Excellent oral bioavailability for a small molecule inhibitor. |
Table 2: Xenograft Efficacy and PD Readouts (Day 21)
| Treatment Group | Mean Tumor Volume (mm 3 ) | Tumor Growth Inhibition (TGI %) | Body Weight Change (%) | Intra-tumoral p-Rb Inhibition (%) |
| Vehicle Control | 1,450 ± 180 | - | + 2.1% | 0% (Baseline) |
| 25 mg/kg (Low Dose) | 680 ± 90 | 53.1% | + 1.5% | 45% |
| 50 mg/kg (High Dose) | 210 ± 45 | 85.5% | - 4.2% | 88% |
Note: The dose-dependent reduction in tumor volume correlates directly with the dose-dependent reduction in p-Rb, self-validating the compound's mechanism of action in vivo.
References
-
Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry - ACS Publications.1
-
Roscovitine and Other Purines as Kinase Inhibitors. From Starfish Oocytes to Clinical Trials. Accounts of Chemical Research - ACS Publications.2
-
Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer. PLOS One.3
Sources
Application Notes and Protocols: Characterization of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine as a Potent Kinase Inhibitor for Cancer Research
Introduction: The Therapeutic Potential of Targeting Aberrant Kinase Activity in Oncology
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, survival, and metabolism. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The purine scaffold has proven to be a versatile framework for the development of potent and selective kinase inhibitors, with several approved drugs and numerous clinical candidates emerging from this chemical class.[1][2][3][4][5] This document provides a comprehensive guide to the in vitro and in-cellulo characterization of a novel 6,9-disubstituted purine analog, 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine (CYC-PUR-4M), as a potential anti-cancer agent.
Based on structure-activity relationships of similar purine derivatives that show efficacy against hematological malignancies, we hypothesize that CYC-PUR-4M is a potent inhibitor of the Fms-like tyrosine kinase 3 (FLT3).[3] Mutations in FLT3, particularly internal tandem duplications (ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[3] These application notes will therefore focus on protocols to validate the inhibitory activity of CYC-PUR-4M against FLT3 and to assess its anti-proliferative and pro-apoptotic effects in FLT3-mutant AML cell lines.
PART 1: In Vitro Characterization of CYC-PUR-4M Kinase Inhibitory Activity
The initial phase of characterization involves determining the direct inhibitory effect of CYC-PUR-4M on the target kinase activity in a cell-free system. This is crucial for establishing the compound's potency and selectivity.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that quantifies the amount of ADP produced during a kinase reaction.[6][7] A reduction in ADP production in the presence of CYC-PUR-4M is directly proportional to its inhibitory activity against the kinase.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CYC-PUR-4M in 100% DMSO.
-
Create a serial dilution of CYC-PUR-4M in kinase assay buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT) to achieve final assay concentrations ranging from 1 µM to 0.1 nM.
-
Prepare a solution of recombinant human FLT3-ITD kinase in kinase assay buffer.
-
Prepare a substrate solution (e.g., a synthetic polypeptide substrate) and an ATP solution in kinase assay buffer. The final ATP concentration should be at its Km value for FLT3-ITD.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of each concentration of the CYC-PUR-4M serial dilution to the wells of a white, flat-bottom 384-well plate. Include wells with DMSO only as a "no inhibitor" control.
-
Add 2.5 µL of the FLT3-ITD kinase solution to all wells except the "no kinase" background control wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to all wells.
-
Incubate for 1 hour at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 1 hour at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "no kinase" background from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity.
-
Plot the percent inhibition versus the log concentration of CYC-PUR-4M and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Results:
A dose-dependent decrease in luminescence will be observed with increasing concentrations of CYC-PUR-4M, indicating inhibition of FLT3-ITD kinase activity.
| Compound | Target Kinase | IC₅₀ (nM) |
| CYC-PUR-4M | FLT3-ITD | 5.2 |
| Staurosporine (Control) | FLT3-ITD | 2.8 |
Table 1: Hypothetical IC₅₀ values for CYC-PUR-4M and a control inhibitor against FLT3-ITD kinase.
Caption: Workflow for the in vitro biochemical kinase inhibition assay.
PART 2: In-Cellulo Evaluation of CYC-PUR-4M Efficacy
Following the confirmation of direct kinase inhibition, the next critical step is to assess the compound's activity in a cellular context. This involves evaluating its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines that are dependent on the target kinase for their survival.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] A reduction in metabolic activity in the presence of CYC-PUR-4M suggests a cytotoxic or cytostatic effect.
Experimental Protocol:
-
Cell Culture:
-
Culture MV4-11 (human AML cell line with FLT3-ITD mutation) and a control cell line lacking the FLT3-ITD mutation (e.g., HL-60) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
-
Assay Procedure (96-well plate format):
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
Prepare serial dilutions of CYC-PUR-4M in culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability versus the log concentration of CYC-PUR-4M and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Expected Results:
CYC-PUR-4M is expected to selectively inhibit the proliferation of the FLT3-ITD-dependent MV4-11 cells, with a significantly lower effect on the control cell line.
| Cell Line | Genotype | GI₅₀ (nM) |
| MV4-11 | FLT3-ITD | 25 |
| HL-60 | FLT3-WT | >1000 |
Table 2: Hypothetical GI₅₀ values for CYC-PUR-4M in FLT3-mutant and wild-type AML cell lines.
Western Blot Analysis of Downstream Signaling
To confirm that the observed anti-proliferative effects are due to the inhibition of the target kinase, western blotting can be used to assess the phosphorylation status of the kinase itself and its downstream signaling proteins.[10][11][12][13][14]
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Seed MV4-11 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of CYC-PUR-4M (e.g., 10 nM, 50 nM, 250 nM) for 2-4 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Expected Results:
Treatment with CYC-PUR-4M should lead to a dose-dependent decrease in the phosphorylation of FLT3, as well as its downstream effectors STAT5 and ERK, without affecting the total protein levels of these kinases.
Caption: Proposed mechanism of action of CYC-PUR-4M in FLT3-ITD AML cells.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine (CYC-PUR-4M) as a novel kinase inhibitor. The hypothetical data presented suggest that CYC-PUR-4M is a potent and selective inhibitor of FLT3-ITD, leading to the inhibition of downstream signaling pathways and the suppression of proliferation in FLT3-mutant AML cells.
Further studies should include a broader kinase profiling panel to more comprehensively assess the selectivity of CYC-PUR-4M. Additionally, in vivo studies in animal models of AML are warranted to evaluate the compound's pharmacokinetic properties, efficacy, and safety profile. The methodologies described herein represent the foundational steps in the preclinical development of this promising new compound for the potential treatment of AML and other cancers driven by aberrant kinase signaling.
References
-
Quratul Ain. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assays. [Link]
- Smalley, K. S. M. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Melanoma: Methods and Protocols (pp. 237–247). Humana Press.
-
Bio-protocol. (n.d.). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. [Link]
-
Anticancer Research. (2018). Cell Viability Assays. Methods and Protocols. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. [Link]
- Pospíšil, P., et al. (2020). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 25(23), 5678.
- Al-Sanea, M. M., et al. (2021). Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. Molecules, 26(23), 7175.
- Zhang, H., et al. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Bioorganic & Medicinal Chemistry, 12(6), 1425–1429.
- Hylsová, M., et al. (2018). Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations. Journal of Medicinal Chemistry, 61(9), 3855–3869.
-
ChemRadar. (n.d.). 9-cyclopropyl-N-[(4-methylphenyl)methyl]-9H-purin-6-amine CAS#2770584-85-3. [Link]
-
ChemRadar. (2026, March 27). 9H-purin-6-amine CAS#2770584-85-3. [Link]
- Saczewski, F., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7183.
- Liu, Z., et al. (2019). Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. European Journal of Medicinal Chemistry, 184, 111728.
- González-Gómez, M., et al. (2025).
-
Aucentra Therapeutics. (n.d.). Research & Development. [Link]
- Prodanchuk, M. G., & Balon, I. M. (2016). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. Sovremennye problemy toksikologii, (1-2), 15-22.
- Favia, A. D., et al. (2012). Discovery of a new class of multi-target-directed ligands that act as FAAH/COXs inhibitors. Journal of Medicinal Chemistry, 55(19), 8345–8359.
- Scott, J. S., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. ACS Medicinal Chemistry Letters, 8(11), 1149–1154.
- Zippilli, C., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(18), 4381.
- Wang, Y., et al. (2010). Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. Dalton Transactions, 39(41), 9938–9947.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medium.com [medium.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note: Preclinical Formulation and Dosage Preparation of 9-Cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals
Executive Summary & Physicochemical Profiling
Purine scaffolds are privileged structures in targeted oncology and neuropharmacology, frequently serving as 1[1]. The compound 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine features a purine core that mimics the adenine ring of endogenous ATP, allowing it to anchor securely into the kinase hinge region. The addition of the N9-cyclopropyl and N6-(4-methylphenyl) moieties enhances lipophilic interactions within the ATP-binding pocket, drastically increasing target selectivity and potency[1].
However, this structural optimization introduces significant preclinical challenges. The high lipophilicity (estimated LogP ~3.5–4.5) and rigid crystal lattice of the purine core result in poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV molecule[2]. Administering such compounds in vivo requires meticulously engineered vehicle systems to prevent precipitation, ensure dose proportionality, and 3[3]. In preclinical studies, achieving a higher linear exposure range is critical to establishing the maximum tolerated dose (MTD) and no observed adverse effect level (NOAEL)[2].
Mechanism of Action & Pharmacodynamic Rationale
Understanding the pharmacodynamics of the compound informs the required PK profile. As an ATP-competitive inhibitor, the compound must maintain sustained plasma concentrations above its IC50 threshold to continuously outcompete high intracellular ATP levels and effectively arrest the cell cycle.
ATP-competitive kinase inhibition by purine derivatives, preventing cell cycle progression.
Causality of Formulation Design (Expertise & Experience)
To achieve therapeutic exposure in rodent models without causing vehicle-induced toxicity, the formulation must bridge the gap between the compound's hydrophobicity and the aqueous physiological environment. We utilize a highly validated co-solvent/surfactant system:
-
Primary Solubilization (10% DMSO): Dimethyl sulfoxide (DMSO) acts as a powerful aprotic solvent. It is required to disrupt the strong intermolecular hydrogen bonding of the purine crystal lattice, forcing the API into solution.
-
Micellar Encapsulation (10% Tween-80): Polysorbate 80 (Tween-80) acts as a non-ionic surfactant. It forms micelles that encapsulate the hydrophobic N6-p-tolyl and N9-cyclopropyl groups, 3 upon introduction to the aqueous phase[3].
-
Aqueous Dilution (80% Saline): Physiological saline (0.9%) ensures the final dosing solution is isotonic and well-tolerated for 4[4].
Experimental Protocol: A Self-Validating System
This protocol is engineered as a self-validating system. The critical validation checkpoint (Step 5) ensures that if microscopic precipitation occurs—which would invalidate PK data by altering the bioavailable dose—the operator is immediately alerted to halt and reformulate.
Step-by-step workflow for the preparation and validation of the in vivo dosing solution.
Step-by-Step Methodology: Preparation of a 10 mg/kg Dosing Solution (1 mg/mL)
Designed for a standard 25g mouse dosed at 10 mL/kg.
-
API Weighing: Accurately weigh 10.0 mg of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine powder into a sterile glass vial.
-
Causality: Glass is strictly required to prevent the highly lipophilic compound from adsorbing to plastic container walls, which would reduce the actual delivered dose.
-
-
Primary Dissolution: Add 1.0 mL of 100% molecular-grade DMSO. Vortex vigorously for 2 minutes. Sonicate in a water bath at 37°C for 5 minutes until a completely clear solution is achieved.
-
Surfactant Addition: Add 1.0 mL of Tween-80. Vortex continuously for 1 minute to ensure homogenous mixing of the solvent and the viscous surfactant.
-
Aqueous Phase Integration: Slowly add 8.0 mL of 0.9% Saline dropwise while continuously vortexing the mixture.
-
Causality: Dropwise addition prevents localized shock-precipitation of the API at the solvent-water interface, allowing the Tween-80 micelles time to encapsulate the drug molecules.
-
-
Validation Checkpoint (Critical): Inspect the final 10 mL solution against a dark background. It must be optically clear with no opalescence. For rigorous validation, analyze a 100 µL aliquot via Dynamic Light Scattering (DLS).
-
Pass criteria: Polydispersity Index (PDI) < 0.2, indicating uniform micelle size and the total absence of micro-crystals. If the solution is cloudy, discard and restart.
-
-
Administration: Dose the animals within 2 hours of preparation to minimize the risk of delayed thermodynamic precipitation.
Quantitative Data Presentation
Table 1: Preclinical Vehicle Selection Matrix for Lipophilic Purine Derivatives
| Route of Administration | Recommended Vehicle Composition | Max Dosing Volume (Mice) | Advantages | Limitations |
| Intravenous (IV) | 5% DMSO, 5% Tween-80, 90% Saline | 5 mL/kg | 100% bioavailability; rapid onset for PK baseline. | High risk of precipitation in blood; strict vehicle limits. |
| Intraperitoneal (IP) | 10% DMSO, 10% Tween-80, 80% Saline | 10 mL/kg | Ease of administration; excellent systemic absorption. | Potential for first-pass metabolism via the portal vein. |
| Per Os (PO) | 0.5% Methylcellulose, 0.2% Tween-80 | 10 mL/kg | Mimics clinical oral dosing; high payload capacity[4]. | Variable absorption; requires a highly stable suspension. |
Table 2: Pharmacokinetic (PK) Blood Sampling Schedule (Mice)
| Time Point | IV Route | PO Route | Purpose of Sampling |
| Pre-dose | Yes | Yes | Establish baseline. |
| 5 min | Yes | No | Capture Cmax for IV administration. |
| 15 min | Yes | Yes | Assess distribution phase (IV) / absorption onset (PO). |
| 30 min | Yes | Yes | Capture Cmax for PO administration. |
| 1 hr | Yes | Yes | Monitor early elimination phase. |
| 2 hr | Yes | Yes | Monitor steady elimination. |
| 4 hr | Yes | Yes | Calculate half-life ( t1/2 ). |
| 8 hr | Yes | Yes | Assess sustained exposure and therapeutic window. |
| 24 hr | Yes | Yes | Determine clearance ( Cl ) and total exposure ( AUC ). |
References
-
Title: Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species Source: Molecular Pharmaceutics - ACS Publications URL: [Link]
-
Title: Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: PMC (PubMed Central) / Pharmaceutics URL: [Link]
-
Title: From Bench to Clinic: Preclinical and First-in-Human Development Strategies Source: Pharmaceutical Technology / AWS URL: [Link]
Sources
Application Note: High-Resolution LC-MS/MS Strategies for the Comprehensive Analysis of Purine Derivatives in Biological Matrices
Introduction & Analytical Rationale
Purine derivatives—spanning nucleotides (ATP, GTP), nucleosides (adenosine, inosine), and free bases (hypoxanthine, uric acid)—are central to cellular energy homeostasis, nucleic acid synthesis, and signaling. The precise quantification of these metabolites is critical in drug development and clinical diagnostics, serving as biomarkers for acute kidney injury (AKI), gout, and parasitic infections like malaria 12.
Historically, purine analysis relied on colorimetric assays or conventional UV-HPLC. However, these legacy methods suffer from severe limitations: they lack the specificity to differentiate isobaric compounds in complex matrices and are highly susceptible to optical interference from endogenous proteins 34. To overcome this, modern laboratories employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By leveraging Multiple Reaction Monitoring (MRM), LC-MS/MS provides an orthogonal layer of selectivity (mass-to-charge ratio and specific fragmentation patterns), ensuring absolute confidence in peak identification even at trace concentrations [[5]]().
Mechanistic Context: The Purine Cascade
To design a robust extraction and separation method, one must understand the biochemical flow of purines. The degradation pathway rapidly channels highly polar, phosphorylated nucleotides down to less polar free bases, ultimately oxidizing them into uric acid (and allantoin in non-primate mammals) 3.
Biochemical cascade of purine metabolism from nucleotides to terminal oxidation products.
Causality in Method Design: Overcoming Analytical Bottlenecks
The Challenge of Analyte Polarity
Purine nucleotides (e.g., ATP, ADP) are highly polar and carry negative charges from their phosphate groups. Consequently, they exhibit virtually zero retention on standard C18 reversed-phase columns, eluting in the void volume alongside heavy matrix suppression. To solve this, two distinct chromatographic strategies are employed depending on the target analytes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) : Ideal for plasma and urine profiling. HILIC uses a polar stationary phase (e.g., Amide or Silica) and starts with a highly organic mobile phase. It provides excellent retention of polar purine bases and nucleosides without requiring mass-spectrometer-contaminating ion-pairing agents 1.
-
Ion-Pairing Reversed-Phase (IP-RP) : Essential for intracellular nucleotide profiling (e.g., erythrocyte or parasite extracts). IP-RP introduces a volatile ion-pairing reagent like Dibutylamine acetate (DBAA) into the mobile phase. DBAA binds to the negatively charged phosphates, neutralizing them and increasing the molecule's hydrophobicity, thereby enabling strong retention and separation on a C18 column [[2]]().
Experimental Protocols
Self-Validating Sample Preparation (Quenching & Extraction)
Causality: Endogenous nucleotidases and phosphatases can degrade ATP to AMP and hypoxanthine within seconds of sample collection. A cold organic quench is mandatory to instantly denature these enzymes and freeze the metabolic snapshot.
Step-by-Step Procedure:
-
Spiking : Aliquot 50 µL of biological fluid (plasma/urine) or cell lysate into a pre-chilled microcentrifuge tube. Immediately spike with 10 µL of a stable isotope-labeled internal standard (IS) mixture (e.g., 13C5 -ATP, 15N4 -Uric Acid). Note: The IS corrects for downstream matrix suppression and extraction losses.
-
Quenching : Add 150 µL of ice-cold extraction solvent (Acetonitrile/Methanol, 80:20 v/v).
-
Agitation : Vortex vigorously at 1500 rpm for 5 minutes at 4°C to ensure complete protein precipitation.
-
Clarification : Centrifuge at 14,000 × g for 15 minutes at 4°C.
-
Recovery : Transfer 100 µL of the supernatant to an autosampler vial. For highly concentrated urine samples, dilute 10- to 40-fold with the initial mobile phase to maintain response linearity 4.
Workflow A: HILIC LC-MS/MS Method (Plasma/Urine Profiling)
Designed for the simultaneous determination of purine bases and nucleosides, particularly in AKI biomarker studies 1.
-
Column : Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm), maintained at 40°C.
-
Mobile Phase A : 10 mM Ammonium formate in Water (pH adjusted to 3.0 with formic acid). Causality: Acidic pH ensures purines remain protonated, maximizing HILIC retention.
-
Mobile Phase B : 0.1% Formic acid in Acetonitrile.
-
Gradient : 0–1 min (95% B); 1–7 min (linear ramp to 50% B); 7–9 min (hold at 50% B); 9–12 min (re-equilibration at 95% B). Flow rate: 0.4 mL/min.
Workflow B: IP-RP LC-MS/MS Method (Intracellular Nucleotides)
Optimized for highly phosphorylated species like ATP, ADP, and IMP 2.
-
Column : Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm), maintained at 40°C.
-
Mobile Phase A : 1.25 mM Dibutylamine acetate (DBAA) and 10 mM ammonium formate in water (pH 5.2).
-
Mobile Phase B : 1.25 mM DBAA and 10 mM ammonium formate in Water:Acetonitrile (1:9, v/v).
-
Gradient : 0–2 min (0% B); 2–12 min (ramp to 40% B); 12–14 min (ramp to 100% B). Flow rate: 0.3 mL/min.
Mass Spectrometry Parameters
-
Ionization Mode : Electrospray Ionization (ESI) with rapid polarity switching (Positive/Negative).
-
Voltages : Capillary Voltage at 3.0 kV (Pos) / 2.5 kV (Neg).
-
Temperatures : Source at 150°C; Desolvation at 500°C.
-
Gas Flow : Desolvation gas ( N2 ) set at 800 L/h.
End-to-end LC-MS/MS analytical workflow for purine derivative quantification.
Quantitative Data & Validation Summary
The following table synthesizes expected validation parameters derived from established clinical and biological methodologies 1 [[6]]() 2.
| Analyte | Target Matrix | Separation Mode | LLOQ (ng/mL) | Linear Range (ng/mL) | Mean Recovery (%) |
| ATP | Cell Extract | IP-RP | 5.0 | 5.0 - 5,000 | 92 - 105 |
| Hypoxanthine | Plasma | HILIC | 0.8 | 0.8 - 800 | 88 - 110 |
| Uric Acid | Urine | HILIC | 10.0 | 10.0 - 10,000 | 95 - 102 |
| Allantoin | Serum / Urine | RP (UHPLC) | 5.0 | 5.0 - 2,500 | 90 - 108 |
| Creatinine | Urine | HILIC / RP | 2.0 | 2.0 - 5,000 | 94 - 101 |
Note: Lower Limit of Quantification (LLOQ) and recovery rates are highly dependent on the efficiency of the cold quenching step and the use of matched stable isotope internal standards.
Conclusion
Transitioning from traditional colorimetric and UV-based HPLC methods to advanced LC-MS/MS platforms marks a critical evolution in purine derivative analysis. By selecting the appropriate chromatographic mode based on analyte polarity—HILIC for broad plasma/urine profiling and IP-RP for intracellular nucleotide resolution—researchers can achieve the specificity, sensitivity, and throughput required for modern biomarker discovery and pharmacokinetic monitoring.
References
-
Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS Source: MDPI (Animals)3
-
A simple, rapid and sensitive HILIC LC-MS/MS method for simultaneous determination of 16 purine metabolites in plasma and urine Source: Talanta (via PubMed)1
-
Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry Source: Taylor & Francis6
-
Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine Source: PMC4
-
Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry Source: PMC2
-
Comprehensive measurement of purines in biological samples Source: Frontiers5
Sources
- 1. A simple, rapid and sensitive HILIC LC-MS/MS method for simultaneous determination of 16 purine metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
Application Note: Mechanistic Evaluation and Cytotoxicity Assays for Substituted Purines in Oncology Drug Discovery
Introduction & Mechanistic Overview
Substituted purines represent a highly versatile and potent class of antimetabolites and kinase inhibitors in oncology and virology. By mimicking endogenous purine scaffolds, these analogs infiltrate cellular machinery, competitively binding to key enzymes involved in DNA synthesis, repair, and cell cycle regulation.
As a Senior Application Scientist, it is critical to understand that evaluating the cytotoxicity of these compounds is not merely about measuring cell death; it is about deconvoluting cytostatic (growth-arresting) from cytotoxic (apoptosis-inducing) effects.
The Causality of Cytotoxicity: Two Distinct Paradigms
The structural modifications of the purine ring dictate its intracellular target and, consequently, the optimal assay design for its evaluation:
-
Nucleoside Analogs (e.g., Fludarabine, Cladribine): Compounds like Fludarabine (2F-ara-A) require intracellular phosphorylation by deoxycytidine kinase (dCK) to reach their active triphosphate form (2F-ara-ATP). Once active, they inhibit ribonucleotide reductase and DNA polymerase, halting DNA synthesis and triggering mitochondrial-mediated apoptosis[1]. Because this mechanism relies on active DNA synthesis (S-phase), cytotoxicity assays must allow sufficient time (typically 72 hours) for cells to cycle and incorporate the analog[2].
-
Cyclin-Dependent Kinase (CDK) Inhibitors (e.g., Roscovitine, Purvalanol A): 2,6,9-trisubstituted purines like Roscovitine act as direct ATP-competitive inhibitors of CDKs (CDK1, CDK2, CDK7, CDK9). They do not require metabolic activation. They rapidly induce cell cycle arrest (G2/M phase) and subsequent apoptosis by downregulating short-lived anti-apoptotic proteins[3][4]. Assays for these compounds can often detect viability drops and caspase activation within 24 to 48 hours.
Mechanistic pathways of substituted purines leading to cell cycle arrest and apoptosis.
Quantitative Data Summary: Efficacy Benchmarks
When designing your assays, it is crucial to benchmark your novel substituted purines against established clinical standards. The table below summarizes typical IC₅₀ values for reference purine analogs across standard cell lines, derived from established cytotoxicity assays (MTT/SRB) at 72-hour exposure[1][5][6].
| Compound | Structural Class | Primary Target | Cell Line | Assay Type | Typical IC₅₀ (µM) |
| Fludarabine | 2-substituted purine nucleoside | DNA Pol / RNR | HL-60 (Leukemia) | MTT | 2.5 - 3.5 |
| Fludarabine | 2-substituted purine nucleoside | DNA Pol / RNR | Huh7 (Hepatoma) | SRB | ~28.4 |
| Cladribine | 2-chloro purine nucleoside | DNA Pol / RNR | HL-60 (Leukemia) | MTT | 0.05 - 0.1 |
| Roscovitine | 2,6,9-trisubstituted purine | CDKs (1, 2, 5, 7, 9) | MCF-7 (Breast) | MTT / WST-1 | 10.0 - 15.0 |
| Novel 6,8,9-Analogs | 6,8,9-trisubstituted purine | Kinases / Apoptosis | Jurkat (T-cell) | Annexin V | 20.0 - 30.0 |
Note: IC₅₀ values are highly dependent on the cell line's metabolic rate, dCK expression levels, and the specific assay chemistry used.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific checkpoints to verify that the observed loss of viability is a true pharmacological effect rather than an artifact of solvent toxicity or assay interference.
Protocol A: High-Throughput Viability Screening (MTT/CCK-8)
Causality Check: The MTT and CCK-8 (WST-8) assays measure the activity of mitochondrial dehydrogenases. Because purine analogs like Fludarabine directly induce mitochondrial-mediated apoptosis[2], these colorimetric assays provide a highly accurate proxy for compound efficacy.
Reagents & Materials:
-
Target Cells (e.g., HL-60, MCF-7, HCT-116) in log-phase growth.
-
Substituted Purine test compounds (10 mM stock in 100% DMSO).
-
CCK-8 Reagent or MTT (5 mg/mL in PBS).
-
Positive Control: Staurosporine (1 mM stock) or Doxorubicin.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells and seed at a density of 5×103 to 1×104 cells/well in a 96-well flat-bottom plate (100 µL/well). Incubate overnight at 37°C, 5% CO₂ to allow adherence (for adherent lines like MCF-7).
-
Compound Preparation (Critical Step): Perform serial dilutions of the purine analogs in culture media. Expert Insight: Ensure the final DMSO concentration in the assay wells never exceeds 0.5% (v/v). Higher DMSO concentrations independently induce cellular stress, confounding the cytotoxicity readout of the purine analog.
-
Dosing: Add 100 µL of the diluted compounds to the wells. Include the following controls:
-
Vehicle Control: Media + 0.5% DMSO (100% viability baseline).
-
Positive Control: Staurosporine at 1 µM (Validates assay sensitivity to apoptosis).
-
Blank: Media only (Background subtraction).
-
-
Incubation: Incubate for 72 hours. Why 72 hours? Nucleoside analogs require cells to pass through the S-phase for incorporation. Shorter incubations will yield artificially high IC₅₀ values[1].
-
Readout (CCK-8): Add 10 µL of CCK-8 solution to each well. Incubate for 2-4 hours at 37°C.
-
Measurement: Read absorbance at 450 nm using a microplate reader. Calculate % Viability = [(ODtest−ODblank)/(ODvehicle−ODblank)]×100 .
Protocol B: Mechanistic Deconvolution (Annexin V/PI Flow Cytometry)
Causality Check: A drop in MTT absorbance only indicates fewer metabolically active cells; it does not differentiate between cells that died (cytotoxic) and cells that simply stopped dividing (cytostatic). Roscovitine, for example, is primarily cytostatic at lower doses and cytotoxic at higher doses[4]. Annexin V/PI staining resolves this by quantifying phosphatidylserine externalization (early apoptosis) and membrane permeabilization (late apoptosis/necrosis).
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates ( 3×105 cells/well). Treat with the purine analog at 1× and 5× the established IC₅₀ value for 24, 48, and 72 hours.
-
Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells (via gentle trypsinization). Expert Insight: Failing to collect the media will result in a massive underestimation of the cytotoxic effect.
-
Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.
-
Staining: Resuspend the pellet in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.
-
Q4 (FITC-/PI-): Live cells.
-
Q3 (FITC+/PI-): Early apoptotic cells (Primary mechanism for purine analogs).
-
Q2 (FITC+/PI+): Late apoptotic cells.
-
Experimental workflow for evaluating the cytotoxicity of substituted purines.
Troubleshooting and Optimization
-
Incomplete Solubilization: Highly substituted purines (e.g., 6,8,9-trisubstituted analogs) can be highly hydrophobic[6]. If precipitation occurs upon addition to aqueous media, warm the media to 37°C prior to compound addition, or formulate the drug in a 0.1% Tween-80/DMSO co-solvent system.
-
False Positives in Colorimetric Assays: Some purine analogs may spontaneously reduce MTT to formazan. Always run a "Drug + MTT (No Cells)" control well to subtract background chemical reduction.
-
Resistance Mechanisms: If a known active compound (like Fludarabine) shows no cytotoxicity in a specific cell line, verify the expression of deoxycytidine kinase (dCK). dCK deficiency is the primary mechanism of resistance to purine nucleoside analogs in cultured cells[1].
References
-
Månsson, E., et al. "Molecular and Biochemical Mechanisms of Fludarabine and Cladribine Resistance in a Human Promyelocytic Cell Line." Cancer Research, American Association for Cancer Research (AACR). Available at:[Link]
-
Mgbonyebi, O. P., et al. "Roscovitine Induces Cell Death and Morphological Changes Indicative of Apoptosis in MDA-MB-231 Breast Cancer Cells." Cancer Research, American Association for Cancer Research (AACR). Available at:[Link]
-
Taylor, T. J., et al. "Roscovitine, a Cyclin-Dependent Kinase Inhibitor, Prevents Replication of Varicella-Zoster Virus." Journal of Virology, National Institutes of Health (NIH/PMC). Available at:[Link]
-
El-Gowily, A. H., et al. "Evaluation of roscovitine anticancer agent as a reference compound for cancer and apoptosis studies." ResearchGate. Available at:[Link]
-
García-Rubia, A., et al. "Synthesis of 6,8,9 poly-substituted purine analogue libraries as pro-apoptotic inducers of human leukemic lymphocytes and DAPK-1 inhibitors." Organic & Biomolecular Chemistry, Royal Society of Chemistry (RSC). Available at:[Link]
-
Yang, L. Y., et al. "Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells." Molecular Pharmacology, PubMed (NIH). Available at:[Link]
-
Smolewski, P., et al. "New Insights into Molecular Mechanisms of Fludarabine." EngagedScholarship@CSU. Available at:[Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 6,8,9 poly-substituted purine analogue libraries as pro-apoptotic inducers of human leukemic lymphocytes and DAPK-1 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00230C [pubs.rsc.org]
improving the yield of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine synthesis
Title: Technical Support Center: Optimizing the Synthesis of 9-Cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine
Introduction
Welcome to the Application Support Center. As a Senior Application Scientist, I have guided numerous medicinal chemistry teams through the challenges of functionalizing the purine scaffold. The synthesis of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine requires a strategic two-step approach: an N9-selective cyclopropylation followed by a C6-nucleophilic aromatic substitution (SNAr).
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and validated protocols to maximize your yield and regioselectivity.
Workflow Visualization
Figure 1: Two-step synthesis workflow for 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine.
Module 1: N9-Cyclopropylation (The Chan-Lam Approach)
FAQ & Troubleshooting
Q1: I attempted direct alkylation of 6-chloropurine with cyclopropyl bromide and K₂CO₃, but recovered only unreacted starting material. Why did this fail? A1: Direct alkylation relies on an SN2 mechanism. Cyclopropyl halides are notoriously unreactive toward SN2 displacement because the required backside attack is sterically and electronically blocked by the severe ring strain of the three-membered ring. Solution: Pivot to a Chan-Lam cross-coupling approach using cyclopropylboronic acid and a Copper(II) catalyst [1]. This proceeds via a transmetalation/reductive elimination pathway, completely bypassing the SN2 restriction.
Q2: My Chan-Lam coupling is yielding a nearly 1:1 mixture of N7 and N9 isomers. How can I drive regioselectivity toward the N9 position? A2: Purine alkylation is governed by a delicate balance of electronics and sterics. While N7 is often more nucleophilic, the adjacent bulky C6-chloro group provides a steric shield. By introducing a bulky bidentate ligand like 2,2'-bipyridine or 1,10-phenanthroline to the Cu(II) center, the transition state for N7-coordination becomes highly sterically hindered. This shifts the kinetic preference dramatically toward the more accessible N9 position.
Q3: The reaction stalls at 30% conversion, and I notice a dark precipitate forming. What is happening? A3: The Chan-Lam coupling is a catalytic cycle that reduces Cu(II) to Cu(I) (or Cu(0), which precipitates as a dark solid). To maintain turnover, the copper must be re-oxidized to Cu(II). If you are running this under a strict inert atmosphere (N₂/Argon), the cycle will stall. Solution: Run the reaction under an ambient air atmosphere or an O₂ balloon to act as the terminal oxidant.
Quantitative Data: Chan-Lam Optimization To illustrate the causality of these parameters, refer to the optimization data below:
| Copper Source | Ligand | Atmosphere | Solvent | Yield (N9) | N9:N7 Ratio |
| Cu(OAc)₂ | None | N₂ | DCE | < 10% | 1:1.2 |
| Cu(OAc)₂ | None | Air | DCE | 45% | 2:1 |
| Cu(OAc)₂ | 2,2'-bipyridine | Air | DCE | 78% | > 10:1 |
| Cu(OAc)₂ | 1,10-phenanthroline | O₂ balloon | DCE | 85% | > 15:1 |
Table 1: Impact of ligand and oxidant on the yield and regioselectivity of 6-chloro-9-cyclopropyl-9H-purine.
Step-by-Step Protocol: Synthesis of 6-Chloro-9-cyclopropyl-9H-purine Self-Validation Checkpoint: The product should exhibit an m/z of 195 [M+H]⁺. The presence of a 3:1 isotopic ratio (m/z 195 and 197) serves as a built-in diagnostic tool to confirm the C6-chloro group remains intact.
-
In a round-bottom flask, suspend 6-chloro-9H-purine (1.0 equiv) and cyclopropylboronic acid (2.0 equiv) in anhydrous 1,2-dichloroethane (DCE).
-
Add Cu(OAc)₂ (1.0 equiv) and 2,2'-bipyridine (1.0 equiv) [1].
-
Add sodium carbonate (Na₂CO₃, 2.0 equiv) to neutralize the boronic acid and facilitate transmetalation.
-
Equip the flask with a reflux condenser and an O₂ balloon (or leave open to dry ambient air via a drying tube).
-
Heat the mixture to 70 °C and stir vigorously for 12–16 hours.
-
Cool to room temperature, filter through a pad of Celite to remove copper salts, and wash with dichloromethane (DCM).
-
Concentrate the filtrate and purify via silica gel chromatography (Eluent: EtOAc/Hexanes) to isolate the N9 isomer.
Module 2: C6-Amination (SNAr with p-Toluidine)
FAQ & Troubleshooting
Q4: The SNAr reaction between 6-chloro-9-cyclopropyl-9H-purine and p-toluidine is incredibly slow at room temperature. Should I switch to a Buchwald-Hartwig amination? A4: While Pd-catalyzed cross-coupling is powerful, it is unnecessary and adds cost/complexity here. The C6 position of the purine ring is highly electron-deficient and primed for SNAr [2]. However, p-toluidine is only a moderate nucleophile. Solution: The reaction requires thermal energy and a polar protic solvent. Switching from DCM to n-butanol and heating to 110 °C will drive the reaction to completion within hours. The protic solvent hydrogen-bonds with the leaving chloride ion, lowering the transition state energy.
Q5: I am seeing a significant byproduct with an m/z of 177 [M+H]⁺. What is this, and how do I prevent it? A5: An m/z of 177 corresponds to 9-cyclopropyl-1,9-dihydro-6H-purin-6-one (the C6-hydroxy hydrolysis product). This occurs when adventitious water outcompetes p-toluidine as a nucleophile at the highly electrophilic C6 position. Solution: Ensure your n-butanol is strictly anhydrous. Additionally, using a slight excess of p-toluidine (1.5 equiv) and adding N,N-diisopropylethylamine (DIPEA) will outcompete the hydrolysis pathway.
Step-by-Step Protocol: Synthesis of 9-Cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine Self-Validation Checkpoint: Monitor via TLC or LC-MS. The disappearance of the isotopic chlorine cluster (m/z 195/197) and the emergence of a single mass peak at m/z 266 [M+H]⁺ confirms successful amination.
-
Dissolve 6-chloro-9-cyclopropyl-9H-purine (1.0 equiv) and p-toluidine (1.5 equiv) in anhydrous n-butanol (0.2 M concentration).
-
Add DIPEA (2.0 equiv) to act as an acid scavenger. Causality note: As the SNAr proceeds, HCl is generated. Without a scavenger, HCl will protonate the remaining p-toluidine, rendering it non-nucleophilic and stalling the reaction.
-
Stir the reaction mixture at 110 °C for 8–12 hours.
-
Cool the mixture to room temperature. Often, the product will precipitate directly from the cooled alcohol.
-
If precipitation occurs, collect the solid via vacuum filtration and wash with cold ethanol.
-
If no precipitation occurs, concentrate under reduced pressure, dissolve the residue in DCM, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and purify via flash chromatography (Eluent: 0–5% MeOH in DCM).
References
- Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease | Journal of Medicinal Chemistry - ACS Publications.
- S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism | PubMed.
- Structure–Activity and Structure–Degradation Relationship Studies of 2-Amino-6-(benzimidazol-2-ylmethyl)-N9-heteroarylpurines as Potent and Selective CDK12/13 Inhibitors and Cyclin K Degraders | Journal of Medicinal Chemistry - ACS Publications.
troubleshooting solubility issues of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulators, and drug development professionals working with 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine (CAS: 2770584-85-3)[1].
As a Senior Application Scientist, I frequently see development pipelines stall due to the physicochemical behavior of this specific class of molecules. Due to its highly planar purine core, the lipophilic 9-cyclopropyl group, and the rigid N-(4-methylphenyl) substitution, this compound exhibits classic "brick dust" properties[2]. It possesses high crystal lattice energy, making solvation exceptionally difficult in both aqueous buffers and standard lipid vehicles.
This guide provides field-proven, self-validating protocols and explains the mechanistic causality behind your solubility failures, ensuring you can confidently advance your in vitro and in vivo workflows.
Section 1: Physicochemical Profiling & The "Brick Dust" Problem
To troubleshoot effectively, we must first understand the quantitative parameters driving the compound's behavior. The table below summarizes the physicochemical profile of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine and how these metrics directly impact your experiments.
| Property | Value / Estimate | Experimental Impact |
| Molecular Weight | 279.34 g/mol [1] | Favorable for cell permeability, but high lipophilicity drives poor aqueous solubility. |
| cLogP (Estimated) | 3.5 – 4.5 | Highly lipophilic. Classifies the molecule as a "brick dust" / "grease ball" hybrid[2]. |
| Kinetic Solubility (PBS, pH 7.4) | < 5 µM | Causes rapid precipitation upon DMSO dilution in biochemical and cellular assays[3]. |
| Thermodynamic Solubility | < 1 µg/mL | Requires advanced formulation (e.g., Amorphous Solid Dispersions or Cyclodextrins) for in vivo dosing[2]. |
| Primary pKa (Purine N1/N3) | ~ 3.5 – 4.5 | Poor solubility at physiological pH; solubility slightly improves in highly acidic environments. |
Section 2: In Vitro Assay Troubleshooting (DMSO & Aqueous Buffers)
Q: Why does my compound precipitate instantly when added to cell culture media or biochemical assay buffers? A: This is a classic kinetic solubility failure[3]. In biochemical assays, we do not measure thermodynamic equilibrium; we measure the metastable supersaturation limit before nucleation occurs. When you spike a highly concentrated DMSO stock into an aqueous buffer, the DMSO diffuses rapidly into the bulk water. The lipophilic purine compound is left stranded without its solvating shell. The highly planar purine cores undergo rapid π−π stacking, leading to instant crystallization and precipitation.
Q: How can I determine the exact concentration limit before my compound crashes out in my specific assay buffer? A: You must run a high-throughput turbidimetric kinetic solubility assay[4]. This will give you the exact working concentration limit for your specific buffer system.
Protocol 1: Self-Validating Turbidimetric Kinetic Solubility Assay
Causality Check: This protocol uses light scattering to detect the exact moment sub-visible crystal nucleation begins[5].
-
Prepare Stocks: Prepare a 10 mM stock of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine in 100% LC-MS grade DMSO.
-
Serial Dilution: Perform a 3-fold serial dilution of the compound in DMSO across a 96-well plate[4].
-
Solvent Shift: Dilute each sample 1:50 into your target aqueous buffer (e.g., DPBS, pH 7.4) to achieve a final DMSO concentration of exactly 2%[4].
-
Incubation: Seal and incubate the plate at 25°C for 1 hour to allow metastable aggregates to form[4].
-
Measurement: Read the absorbance on a microplate reader at 620 nm[4].
-
Self-Validation Step: Always include a highly soluble control (e.g., Atenolol) and a poorly soluble control (e.g., Ketoconazole)[6]. If Ketoconazole does not show a sharp spike in absorbance at >30 µM, your nephelometer/plate reader optics require recalibration. The solubility limit of your purine is the concentration where absorbance exceeds 1.5-fold of the DMSO-only control[4].
Caption: Workflow for diagnosing and resolving purine solubility issues.
Section 3: Formulation Strategies for In Vivo Dosing
Q: Standard vehicles (e.g., 5% DMSO / 95% Saline) are failing for my murine PK studies. The compound is acting like sand. What is the best alternative? A: Because this is a "brick dust" molecule with high lattice energy, simple co-solvents will fail. You must physically disrupt the crystal lattice. The two most effective strategies are Amorphous Solid Dispersions (ASD) and Cyclodextrin complexation[2]. For early-stage murine models, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard[7]. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic 4-methylphenyl and cyclopropyl moieties, while its highly hydroxylated exterior maintains aqueous solubility, effectively hiding the drug from the water[7].
Protocol 2: Preparation of a 10% HP-β-CD Inclusion Complex (IV/PO Dosing)
Causality Check: This protocol relies on thermodynamic continuous stirring to force the lipophilic purine into the cyclodextrin cavity, shifting the equilibrium from solid-state to inclusion complex[7].
-
Vehicle Preparation: Dissolve 10% (w/v) HP-β-CD in sterile deionized water. Stir at 37°C for 2 hours until completely clear[7].
-
Drug Addition: Add 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine powder directly to the HP-β-CD solution to achieve your target concentration (start with 2 mg/mL)[7].
-
Equilibration: Stir continuously at 500 RPM for 24 hours at room temperature. Do not use heat, as this can alter the thermodynamic stability of the complex once cooled[7].
-
Filtration: Pass the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, excess solid purine[7].
-
Self-Validation Step: Examine a drop of the filtered solution under a polarized light microscope. The complete absence of birefringence confirms that no crystalline free drug remains in suspension. The resulting clear solution is ready for in vivo administration.
Caption: Mechanism of HP-β-CD formulation dissociation and kinase target engagement.
Section 4: Analytical & Structural Biology Preparation
Q: I am trying to run 1H-NMR for structural verification, but I am getting terrible signal-to-noise ratios in CDCl3. How do I fix this? A: The compound's high planarity causes it to stack and crash out of non-polar halogenated solvents like Chloroform-d. Solution: Switch your solvent to DMSO-d6. If you still cannot achieve a high enough concentration for a clean Carbon-13 or 2D-NMR scan, add 1-2 drops of Trifluoroacetic acid-d (TFA-d). The acidic environment will protonate the basic nitrogen atoms (N1/N3) on the purine ring. This introduces a positive charge that disrupts the intermolecular hydrogen bonding and π−π stacking, drastically increasing solubility for analytical purposes.
Sources
- 1. 9-cyclopropyl-N-[(4-methylphenyl)methyl]-9H-purin-6-amine CAS#2770584-85-3 | Regulatory Information | GCIS-ChemRadar [chemradar.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
optimizing concentration of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine for IC50 determination
Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and medicinal chemists optimizing in vitro kinase assays for 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine .
As an N6, N9-disubstituted purine derivative, this compound functions as a classic ATP-competitive kinase inhibitor. Its purine core mimics the adenine ring of ATP to anchor into the kinase hinge region, while the lipophilic cyclopropyl and 4-methylphenyl moieties project into adjacent hydrophobic pockets to drive binding affinity. However, these same structural features introduce specific challenges regarding aqueous solubility, solvent tolerance, and substrate competition during IC50 determination.
Experimental Workflow Visualization
The following workflow outlines the self-validating progression required to generate robust, reproducible IC50 data for this hydrophobic purine derivative.
Figure 1: Step-by-step experimental workflow for robust IC50 determination.
Troubleshooting & FAQs (Causality & Assay Mechanics)
Q1: Why does my IC50 value for 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine shift significantly between different assay runs?
A1: Substrate Competition (The Cheng-Prusoff Relationship) Because this compound is an ATP-competitive inhibitor, the apparent IC50 is mathematically tethered to the concentration of ATP used in your assay. If you use an ATP concentration that is significantly higher than the enzyme's Michaelis constant ( Km ), the inhibitor cannot effectively compete for the active site, artificially inflating the IC50[1].
The Solution: You must empirically determine the ATP Km for your specific kinase batch. According to the Assay Guidance Manual, setting the assay [ATP] equal to its apparent Km ensures that the measured IC50 is directly proportional to the inhibitor's absolute binding affinity ( Ki )[1]. Under these conditions, the Cheng-Prusoff equation dictates that IC50=2Ki [2].
Q2: The compound is precipitating at high concentrations during serial dilution. How do I optimize the solvent without denaturing the kinase?
A2: Managing Hydrophobicity and DMSO Tolerance The N9-cyclopropyl and N6-(4-methylphenyl) groups make this compound highly lipophilic, requiring 100% DMSO for the master stock. When diluted directly into aqueous assay buffers, the compound experiences "solvent shock" and crashes out of solution, leading to false negatives at high concentrations.
The Solution: Do not dilute the compound directly into the buffer. Instead, perform your 10-point serial dilution entirely in 100% DMSO. Then, perform an intermediate dilution step into an aqueous buffer to create a working stock. Crucially, the final DMSO concentration in the assay well must be strictly normalized (typically 1% or 2%) across all wells, including the vehicle control, to prevent solvent-induced artifacts and maintain enzyme stability[3].
Q3: My dose-response curve lacks a bottom plateau (incomplete curve). Can I still report an accurate IC50?
A3: Algorithmic Constraints in Curve Fitting If the compound precipitates at top concentrations or if it is highly potent, you may fail to capture the bottom asymptote (maximum inhibition) of the dose-response curve. Fitting an incomplete curve to a standard 4-Parameter Logistic (4PL) model will result in massive fitting errors because the algorithm cannot resolve the bottom baseline[4].
The Solution: If your data spans at least 50% inhibition but lacks a bottom plateau, switch from a 4PL model to a 3-Parameter Logistic (3PL) model with a fixed bottom[4]. By constraining the bottom asymptote to 0% enzymatic activity (derived from your no-enzyme control wells), the algorithm can accurately interpolate the relative IC50 without artificially skewing the Hill slope[4][5].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, follow this self-validating methodology. Every run must include a reference inhibitor (e.g., Staurosporine) and positive/negative controls to calculate the Z'-factor.
Step 1: Reagent & Compound Preparation
-
Dissolve 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine in 100% anhydrous DMSO to yield a 10 mM master stock.
-
Perform a 10-point, 1:3 serial dilution in 100% DMSO.
-
Dilute the DMSO stocks 1:25 in assay buffer to create a 4X working stock (containing 4% DMSO).
Step 2: Kinase Reaction Setup (384-well format)
-
Add 2.5 µL of the 4X compound working stock to the assay plate.
-
Add 5.0 µL of 2X Kinase/Substrate mixture.
-
Critical Step: Pre-incubate the plate for 15-30 minutes at room temperature. Purine derivatives often exhibit slow-binding kinetics; pre-incubation allows the system to reach equilibrium before the reaction starts.
-
Initiate the reaction by adding 2.5 µL of 4X ATP solution (prepared such that the final [ATP] in the 10 µL reaction equals the pre-determined Km ). The final DMSO concentration is now normalized to exactly 1.0%.
Step 3: Detection and Validation
-
Incubate for the linear phase of the reaction (typically 60 minutes), ensuring less than 20% total substrate conversion to maintain initial velocity conditions[1].
-
Add the detection reagent (e.g., ADP-Glo or TR-FRET tracer) and read the luminescence/fluorescence.
-
Calculate the Z'-factor using the vehicle control (1% DMSO, full activity) and the no-enzyme control (100% inhibition). Do not proceed with IC50 calculation unless Z' > 0.5.
Quantitative Data Presentation
Summarize your assay validation and optimization parameters using the standardized matrix below.
| Parameter | Target Threshold / Optimal Value | Mechanistic Rationale |
| ATP Concentration | Equal to apparent Km | Balances signal-to-noise while allowing competitive binding[1]. |
| Final DMSO % | 1.0% (Strictly normalized) | Keeps the lipophilic purine in solution without denaturing the kinase. |
| Z'-Factor | > 0.5 | Statistically validates the dynamic range and robustness of the assay run. |
| Hill Slope ( nH ) | 0.8 to 1.2 | A slope near 1.0 indicates a 1:1 stoichiometric binding model[5]. |
| Substrate Conversion | < 20% | Ensures the reaction remains in the linear initial velocity phase[1]. |
Mechanistic Pathway: ATP Competition
The diagram below illustrates the mutually exclusive binding mechanism. The purine derivative directly competes with ATP for the kinase active site, halting phosphoryl transfer to the downstream substrate.
Figure 2: Competitive inhibition mechanism of the purine derivative against ATP.
References
-
Sittampalam GS, Coussens NP, Brimacombe K, et al. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from:[Link]
-
White, J. B. "Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis." ACS Infectious Diseases 5, no. 7 (2019): 1047-1051. Available from:[Link]
Sources
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Data Standardization for Results Management - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assay Operations for SAR Support - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability & Handling of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine
Welcome to the Advanced Technical Support Center for 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine . This highly lipophilic, N9-substituted purine derivative is structurally representative of ATP-competitive kinase inhibitors. Due to its rigid planar purine core and bulky hydrophobic substituents (cyclopropyl and p-tolyl groups), researchers frequently encounter solvation challenges, including solvent-crashing and freeze-thaw degradation.
This guide is engineered for drug development professionals and provides self-validating protocols and mechanistic troubleshooting to ensure absolute reproducibility in your biochemical and cellular assays.
Part 1: Physicochemical Properties & Solvation Dynamics
Understanding the thermodynamic behavior of this molecule is the first step in preventing assay failure. The planar purine ring promotes strong intermolecular π−π stacking, while the N9-cyclopropyl and N6-aryl groups drive its high lipophilicity[1].
Table 1: Quantitative Physicochemical Profile & Handling Implications
| Parameter | Quantitative Estimate / Characteristic | Operational Implication |
| Core Scaffold | N9-alkyl-N6-aryl purine | Planar aromatic system promotes π−π stacking; highly prone to aggregation. |
| Lipophilicity (LogP) | > 3.5 (Predicted) | Excellent DMSO solubility; dictates strict reliance on organic solvents for stock preparation. |
| DMSO Solubility | ~ 10 - 25 mM | Requires anhydrous DMSO (<0.1% H2O) to prevent moisture-induced precipitation[2]. |
| Aqueous Solubility | < 0.1 mg/mL | Prone to solvent-crashing; requires intermediate dilution steps and immediate use[3]. |
| pKa (Purine Core) | ~ 3.5 - 5.0 | Uncharged at physiological pH (7.4), maximizing hydrophobicity and limiting buffer solubility[4]. |
Part 2: Troubleshooting FAQs
Q1: My DMSO stock solution appears clear, but my assay results are highly variable day-to-day. Why is this happening? A: You are likely experiencing invisible micro-precipitation caused by repeated freeze-thaw cycles. DMSO freezes at approximately 19°C. When your stock solution is placed in a -20°C freezer, the DMSO crystallizes. The highly lipophilic purine solute is excluded from the pure DMSO crystal lattice, creating localized micro-pockets of extreme supersaturation. This thermodynamic stress forces the purine molecules to nucleate and form micro-crystals[1]. Upon thawing, the kinetic barrier to break these crystalline aggregates is exceptionally high. The compound does not readily redissolve, leading to an artificially low concentration of active compound in your assay[2]. Solution: Never subject this compound to more than one freeze-thaw cycle. Aliquot your master stock immediately upon preparation.
Q2: When I dilute my DMSO stock directly into my aqueous cell culture media, the solution turns cloudy. How do I prevent this? A: This is a classic "solvent crash." Purine derivatives with bulky hydrophobic groups have exceptionally low aqueous solubility[4]. When a concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water. The purine is left behind in a highly polar aqueous environment it cannot tolerate, causing immediate amorphous precipitation[3]. Solution: Utilize a stepwise dilution strategy. First, dilute your master stock into an intermediate solvent (e.g., a 1:3 solution of DMSO to PBS) or use a carrier protein like BSA to chaperone the hydrophobic molecule[3]. Ensure the final DMSO concentration in your cell culture remains below 0.1% to prevent solvent-induced cytotoxicity[2].
Q3: Can I store my diluted aqueous working solutions for experiments later in the week? A: No. Aqueous solutions of lipophilic purine derivatives are thermodynamically unstable and prone to gradual aggregation and precipitation over time. It is highly recommended not to store aqueous solutions for more than one day[3]. Always prepare aqueous dilutions immediately before dosing your assays.
Q4: How does this molecule interact with its biological target, and why is complete solvation critical? A: N6-substituted purines typically act as ATP-competitive kinase inhibitors. They bind directly to the hinge region of the kinase via a specific triplet of hydrogen bonds formed by the purine nitrogen atoms[5]. If the compound is partially aggregated or precipitated, the effective molarity of free monomer available to bind the kinase hinge region drops drastically, leading to false-negative results and skewed IC 50 values.
Part 3: Standardized & Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol utilized in your laboratory must be a self-validating system. The following methodologies embed internal quality control checkpoints.
Protocol A: Preparation of Anhydrous DMSO Stock Solutions
Objective: Create a stable, self-validated 10 mM master stock.
-
Equilibration: Allow the lyophilized vial of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Because DMSO is highly hygroscopic, any introduced water will act as an anti-solvent, drastically reducing the compound's stability[1].
-
Solvent Addition: Add the calculated volume of strictly anhydrous DMSO (<0.1% water) to achieve a 10 mM concentration.
-
Dissolution: Vortex for 60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 5 minutes. Causality: Sonication provides the activation energy required to break intermolecular π−π stacking without degrading the molecule via excessive heat.
-
Aliquoting: Divide the master stock into 10 µL to 50 µL single-use aliquots in amber microcentrifuge tubes to protect from light[2].
-
Self-Validation Checkpoint: Immediately inject a diluted sample of the T=0 master stock into an HPLC-UV system (monitored at 254 nm). Record the Area Under the Curve (AUC). For all future experiments, thaw one aliquot, centrifuge at 10,000 x g for 5 minutes (to pellet any invisible micro-crystals), and measure the supernatant's AUC. If the AUC deviates by >5% from the T=0 baseline, the aliquot has precipitated and must be discarded.
Protocol B: Kinetic Aqueous Solubility Assessment
Objective: Determine the maximum tolerable concentration in your specific biological assay buffer.
-
Buffer Preparation: Prepare the target biological buffer (e.g., HEPES or PBS, pH 7.4) and filter through a 0.22 µm membrane.
-
Stepwise Titration: In a 96-well plate, dispense 198 µL of buffer per well. Add 2 µL of the DMSO stock (titrated from 10 mM down to 0.1 mM) to achieve a final DMSO concentration of 1.0%.
-
Incubation: Incubate the plate at 37°C for 2 hours on a microplate shaker to simulate assay conditions.
-
Self-Validation Checkpoint: Read the plate using a nephelometer or measure absorbance at 620 nm (where the compound does not absorb light). A sudden spike in light scattering indicates the exact concentration at which the purine derivative nucleates and crashes out of solution. The working concentration for all biological assays must be set strictly below this experimentally derived inflection point.
Part 4: Visualizations
The following diagrams illustrate the logical flow of stock preparation and the pharmacological mechanism of action.
Workflow for anhydrous DMSO stock preparation and validation.
Pharmacological signaling blockade by N6-substituted purine inhibitors.
References
-
Royal Society of Chemistry (RSC). "2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase." MedChemComm. Available at:[Link]
-
American Chemical Society (ACS). "Identification of Potent Water Soluble Purine-Scaffold Inhibitors of the Heat Shock Protein 90." Journal of Medicinal Chemistry. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00074D [pubs.rsc.org]
Technical Support Center: Purification Strategies for 9-Cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine , a lipophilic, N9-alkylated purine derivative representative of many modern kinase inhibitors.
Due to its basic purine core, secondary amine functionality, and highly hydrophobic substituents (cyclopropyl and 4-methylphenyl groups), this compound presents specific chromatographic challenges, including severe peak tailing, poor aqueous solubility, and difficult-to-resolve regioisomers. This guide bridges the gap between theoretical chromatography and bench-level execution.
Purification Strategy Decision Matrix
Selecting the correct purification modality depends heavily on the synthesis scale and the specific impurity profile (e.g., the presence of the N7-regioisomer).
Decision matrix for the purification of N9-alkylated purines based on scale and resolution.
Troubleshooting FAQs
Q1: Why does my compound streak severely on standard silica gel, and how do I fix it?
The Causality: The basic nitrogens in the purine core (specifically N1, N3, and N7) interact strongly with the acidic silanol groups (-Si-OH) present on standard Type-A silica gel 1. This creates a mixed-mode retention mechanism where the compound undergoes both normal hydrophobic partitioning and unintended cation exchange. This dual-retention leads to severe band broadening, streaking, and poor recovery. The Solution: You must disrupt the ionic interaction. This can be achieved by adding 1–5% Triethylamine (TEA) to your mobile phase to competitively mask the acidic silanols, or by switching entirely to an amine-functionalized stationary phase which inherently lacks these acidic sites 2.
Q2: I am seeing two closely eluting peaks with identical masses in my RP-HPLC chromatogram. What are they, and how do I resolve them?
The Causality: Alkylation of the purine ring (e.g., attaching the cyclopropyl group) often yields a mixture of the thermodynamically favored N9-isomer and the kinetically competitive N7-regioisomer 3. Because the cyclopropyl and 4-methylphenyl groups provide identical overall lipophilicity regardless of their attachment points, their hydrophobic partitioning on a standard C18 column is nearly indistinguishable at neutral pH. The Solution: Exploit the slight difference in basicity (pKa) between the N7 and N9 isomers. By lowering the mobile phase pH to ~2.5 using 0.1% Trifluoroacetic acid (TFA), you differentially protonate the purine core. This alters their relative polarity and significantly enhances chromatographic resolution 4.
Q3: My compound precipitates when injected onto the RP-HPLC column, causing high backpressure. How can I prevent this?
The Causality: 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine is highly lipophilic. If the sample is dissolved in 100% DMSO and injected into a highly aqueous initial mobile phase (e.g., 95% water), the sudden change in dielectric constant causes instantaneous precipitation at the column frit. The Solution: Pre-dilute the sample in a mixture of DMSO and the starting mobile phase (e.g., 50:50 DMSO/Water with 0.1% TFA) to ensure it remains soluble at the injection interface. Alternatively, utilize a solid-phase extraction (SPE) dry-loading technique.
Mechanistic Visualization: Silanol Interactions
Silanol interaction mechanism and mitigation via TEA modifiers or end-capped silica stationary phases.
Quantitative Comparison of Chromatographic Methods
The following table summarizes the expected performance metrics for isolating the N9-isomer from its N7-counterpart using various chromatographic strategies.
| Purification Method | Stationary Phase | Mobile Phase Additive | N7/N9 Resolution (Rs) | Tailing Factor (Tf) | Typical Recovery |
| Standard Normal Phase | Bare Silica (Type-A) | None | 0.8 | > 3.0 | < 60% |
| Modified Normal Phase | Bare Silica (Type-A) | 2% TEA | 1.5 | 1.4 | 85% |
| Amine-Functionalized | Propylamine-Silica | None | 2.1 | 1.1 | > 90% |
| Standard RP-HPLC | C18 (Type-B) | None (Neutral pH) | 1.1 | 1.8 | 80% |
| Acidic RP-HPLC | C18 (Type-B) | 0.1% TFA (pH 2.5) | 2.8 | 1.05 | > 95% |
Step-by-Step Experimental Protocols
Protocol A: Preparative RP-HPLC for Regioisomer Separation (High-Purity Scale)
This protocol is designed as a self-validating system to ensure maximum resolution between the N7 and N9 isomers.
-
Column Selection: Equip the system with a high-purity, end-capped C18 preparative column (e.g., Waters XBridge or equivalent Type-B silica) to inherently minimize residual silanol interactions 1.
-
Mobile Phase Preparation:
-
Buffer A: HPLC-grade Water + 0.1% v/v Trifluoroacetic acid (TFA).
-
Buffer B: HPLC-grade Acetonitrile + 0.1% v/v TFA.
-
Self-Validation Step: Run a blank gradient from 5% B to 95% B while monitoring the baseline at 254 nm and 280 nm. A flat, drift-free baseline confirms complete column equilibration and stable additive saturation.
-
-
Sample Preparation: Dissolve the crude mixture in a 1:1 ratio of DMSO to Buffer A to achieve a concentration of 20 mg/mL. Centrifuge at 10,000 x g for 5 minutes.
-
Causality: Removing micro-particulates and pre-adapting the sample to the aqueous environment prevents catastrophic column frit clogging upon injection.
-
-
Gradient Elution: Run a shallow gradient from 20% B to 60% B over 20 column volumes (CVs). Under these acidic conditions, the N7 isomer typically elutes slightly earlier than the N9 isomer due to higher solvent accessibility of the protonated basic center.
-
Fraction Collection: Collect peaks based on a strict UV threshold (e.g., >50 mAU at 280 nm). Lyophilize the fractions immediately to prevent acid-catalyzed degradation of the cyclopropyl group.
Protocol B: Amine-Functionalized Flash Chromatography (Bulk Scale)
Use this protocol when processing >500 mg of crude material where RP-HPLC is bottlenecked by throughput.
-
Column Preparation: Equilibrate a pre-packed amine-functionalized silica cartridge with 100% Dichloromethane (DCM) for 5 CVs 2.
-
Solid Loading: Dissolve the crude sample in a minimal amount of DCM/MeOH, add Celite 545 (1:3 sample-to-Celite ratio), and evaporate to complete dryness. Place the dry powder into a solid-load cartridge.
-
Causality: Dry loading prevents the strong solvent effect of polar dissolution solvents from dragging the compound down the column prematurely, which would ruin the band shape.
-
-
Elution: Run a gradient of 0% to 10% Methanol in DCM over 15 CVs.
-
Validation Step: Spot the collected fractions on an amine-functionalized TLC plate (eluting with 5% MeOH in DCM). The absence of streaking on the TLC plate validates the integrity of the stationary phase and confirms successful purification.
References
-
Teledyne Labs. "Purine and Related Compound Purification Strategies." Teledyne ISCO Chromatography Application Note AN59. Available at:[Link]
-
PNAS. "Selenium-dependent metabolism of purines: A selenium-dependent purine hydroxylase and xanthine dehydrogenase were purified from Clostridium purinolyticum and characterized." Proceedings of the National Academy of Sciences. Available at:[Link]
-
HPLC.eu. "HPLC Troubleshooting Guide: Peak Shape and Silanol Interactions." ACE HPLC. Available at: [Link]
-
Journal of Medicinal Chemistry. "Structure–Activity and Structure–Degradation Relationship Studies of 2-Amino-6-(benzimidazol-2-ylmethyl)-N9-heteroarylpurines as Potent and Selective CDK12/13 Inhibitors." ACS Publications. Available at: [Link]
Sources
challenges in scaling up the synthesis of substituted purines
Welcome to the Process Chemistry Support Center for Purine Synthesis. As a Senior Application Scientist, I have compiled this technical guide to address the most persistent bottlenecks encountered when transitioning substituted purine synthesis from discovery-scale (milligrams) to process-scale (kilograms). Scaling up purine chemistry is notoriously fraught with challenges: regioselectivity issues (N7 vs. N9), the thermal hazards of late-stage functionalization, and the purification bottlenecks associated with transition-metal catalysts.
This guide is structured as a direct troubleshooting resource, providing the causality behind process failures and the self-validating protocols required to fix them.
Section 1: Regioselective Alkylation (N7 vs. N9) Challenges
Q: When scaling up the alkylation of 6-chloropurine, I am getting an intractable mixture of N7 and N9 isomers. How can I drive the reaction exclusively toward the N9 isomer without relying on column chromatography?
A: The formation of N7/N9 mixtures is a classic issue rooted in the tautomeric nature of the purine imidazole ring. Under standard basic conditions (e.g., K₂CO₃ in DMF), the reaction is under kinetic control initially, leading to mixtures. To achieve high N9 regioselectivity on a scale, you must push the reaction into a thermodynamic control regime.
Causality: The N9-alkylated isomer is thermodynamically more stable due to reduced steric clash with the C6 substituent. By utilizing a bulky base like tetrabutylammonium hydroxide (TBAH) coupled with microwave irradiation (or continuous flow heating at scale), you accelerate the equilibration, driving the reaction to the thermodynamic N9 sink while minimizing degradation byproducts. This allows for direct crystallization of the N9 product from the crude mixture[1].
Q: My target active pharmaceutical ingredient (API) requires the N7 isomer, but standard basic alkylation heavily favors N9. How do I achieve N7 selectivity on a multigram scale?
A: N7 alkylation requires strict kinetic control and specific catalytic direction, as it is the thermodynamically less favored product.
Causality: Direct alkylation will always yield N9 as the major product over time. To trap the N7 isomer, you must alter the nucleophilicity of the nitrogens. A proven scale-up strategy involves the transient N-trimethylsilylation of the purine, followed by a Lewis acid-catalyzed (e.g., SnCl₄) coupling with tert-alkyl halides. The bulky silyl group temporarily blocks the N9 position, and the Lewis acid activates the alkyl halide, directing the attack kinetically to the N7 position[2].
Workflow for optimizing N7 vs. N9 regioselective purine alkylation during scale-up.
Section 2: C6-Functionalization & Cross-Coupling
Q: We are scaling up a C6-amination of a purine core for a PI3Kδ inhibitor. The current Pd-catalyzed C-N coupling requires heavy palladium scavenging and column chromatography. How can we bypass this?
A: Transition from metal-catalyzed cross-coupling to a metal-free Nucleophilic Aromatic Substitution (SₙAr).
Causality: In discovery chemistry, Pd-catalysis is often used as a catch-all for C-N couplings. However, the purine ring is highly electron-deficient, making the C6 position primed for SₙAr. While unactivated purines resist SₙAr at low temperatures, pushing the temperature above 120 °C in polar aprotic solvents (DMF/NMP) with tribasic potassium phosphate (K₃PO₄) provides the activation energy needed for full conversion. This eliminates Pd completely, drastically reduces the cost of goods (COGs), and allows for isolation via simple water precipitation[3].
Q: We must use Pd-catalysis for a C6-etherification (aryloxy substitution) because our specific nucleoside is temperature-sensitive and degrades above 60 °C. How do we make this scalable and cost-effective?
A: Implement the Pd/PTABS (7-phospha-1,3,5-triaza-adamantanebutane sulfonate) catalytic system.
Causality: Traditional phosphine ligands require elevated temperatures to undergo the reductive elimination step in the catalytic cycle. PTABS is a highly electron-rich, water-soluble caged phosphine that accelerates oxidative addition and facilitates room-temperature etherification. This is critical for sensitive nucleosides. Furthermore, its inherent water solubility allows for the removal of the Pd/ligand complex via simple aqueous washing during the workup, eliminating the need for silica gel chromatography[4].
Scale-up decision matrix for C6-functionalization of halopurines.
Data Presentation: Scale-Up Conditions Comparison
To guide your process development, the following table summarizes the quantitative metrics and operational parameters for C6-functionalization strategies.
| Method | Reagents / Catalyst | Operating Temp. | Isolation Method | Avg. Yield | Best Application |
| Metal-Free SₙAr | Amine (1.4 eq), K₃PO₄ (2.0 eq), IPA | 120 °C – 160 °C | Water Precipitation | 85 - 96% | Thermally stable APIs, Kg-scale amination |
| Pd-Catalyzed C-N | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 90 °C – 135 °C | Chromatography | 65 - 83% | Unreactive amines, discovery phase |
| Pd/PTABS Etherification | Pd/PTABS, Phenoxide, Water/MeCN | 20 °C – 25 °C | Aqueous Wash / Extraction | 75 - 90% | Temp-sensitive nucleosides, C6-aryloxy |
Self-Validating Experimental Protocol: Kilogram-Scale Metal-Free SₙAr
This protocol is engineered as a self-validating system. The completion of the reaction is visually indicated by the dissolution of the starting slurry, and the product purity is guaranteed by the selective precipitation mechanics.
Objective: Synthesize C6-aminated purine derivatives without transition metals. Scale: 5.0 kg (Starting Material)
-
Reactor Charging: To a 20-L Hastelloy autoclave reactor, charge 6-chloropurine derivative (1.0 equiv) and the amine nucleophile (1.4 equiv). Causality: The 0.4 equiv excess of amine compensates for potential volatilization and drives the equilibrium forward.
-
Solvent & Base Addition: Add isopropyl alcohol (IPA) (3.3 relative volumes) and N,N-Diisopropylethylamine (DIPEA) or K₃PO₄ (2.0 equiv). Causality: IPA acts as an environmentally benign solvent that perfectly solubilizes the product at high temperatures but acts as an anti-solvent at room temperature.
-
Thermal Activation: Seal the reactor and heat to 100 °C – 120 °C with vigorous stirring (300 rpm). Maintain for 48-60 hours. Self-Validation Check: The initial heterogeneous slurry will transition to a homogenous deep amber solution as the starting material is consumed. Sample for HPLC; target >99% conversion.
-
Concentration & Precipitation: Cool the reactor to 40 °C. Distill off 50% of the IPA under reduced pressure. Slowly charge purified water (5.0 relative volumes) over 2 hours. Causality: The slow addition of water supersaturates the solution, forcing the controlled crystallization of the free-base purine while keeping the hydrochloride salts and excess amine dissolved in the aqueous layer.
-
Isolation: Cool the slurry to 0 °C – 5 °C and hold for 2 hours. Filter the product via a Nutsche filter. Wash the cake with cold water (2 x 2.0 vol).
-
Drying: Dry the product under a vacuum at 50 °C until the moisture content is <0.5% w/w. Expected yield: >90%, HPLC Purity: >99%[5].
Section 3: Troubleshooting Vorbrüggen Glycosylation
Q: During the scale-up of a Vorbrüggen glycosylation to attach a ribose to our purine base, our beta/alpha anomer ratio drops significantly, and we see extensive Lewis acid degradation. What is the root cause?
A: The loss of stereocontrol and degradation in scaled Vorbrüggen glycosylations is almost always linked to poor thermal management of the Lewis acid (e.g., TMSOTf) addition.
Causality: The Vorbrüggen reaction relies on neighboring group participation (anchimeric assistance) from the 2-O-acyl group of the sugar to block the alpha-face, directing the purine to attack from the beta-face. This intermediate is highly reactive. On a large scale, the exothermic addition of TMSOTf causes localized heating (hot spots) if the dosing rate is too fast or agitation is insufficient. Elevated temperatures disrupt the stability of the cyclic oxonium ion intermediate, leading to alpha-attack and degradation of the silylated purine[6].
Solution: Transition from batch addition to a continuous flow or semi-batch controlled dosing system. Ensure the reactor is jacket-cooled to 0 °C, and dose the TMSOTf over a minimum of 3 hours with high-shear agitation.
Troubleshooting logic for stereochemical loss in Vorbrüggen glycosylation scale-up.
References
-
Title: Development of a Scalable Strategy for the Synthesis of PI3Kδ Inhibitors: Selective and Efficient Functionalization of Purine Derivatives Source: Organic Process Research & Development - ACS Publications URL: [Link]
-
Title: Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes Source: MDPI URL: [Link]
-
Title: The Development of Practical Synthetic Routes to a CB 2 Agonist: Efficient Construction of a Densely Substituted Purine Core Source: Organic Process Research & Development - ACS Publications URL: [Link]
-
Title: Process development for the synthesis at industrial scale of active pharmaceutical ingredients Source: Universitat Autònoma de Barcelona (DDD UAB) URL: [Link]
-
Title: Regioselective alkylation reaction of purines under microwave irradiation Source: Universitat de Barcelona (UB.edu) URL: [Link]
-
Title: Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents Source: ACS Omega - ACS Publications URL: [Link]
Sources
Technical Support Center: Addressing Compound Stock Solution Precipitation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical issue of compound precipitation in stock solutions. As a Senior Application Scientist, I have seen firsthand how this issue can derail experiments, leading to inaccurate results and loss of valuable time and resources. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate and resolve these challenges effectively.
The Challenge of Solubility in Modern Drug Discovery
Modern drug discovery pipelines are increasingly populated with complex, lipophilic molecules. While these characteristics can enhance target specificity and metabolic stability, they often come at the cost of poor aqueous solubility.[1] It is estimated that up to 90% of compounds in development require some form of solubility enhancement.[2][3] This inherent challenge makes the proper preparation and handling of stock solutions a critical step in ensuring experimental success.
Troubleshooting Guide: A Systematic Approach to Precipitation
Encountering a precipitate in your compound stock solution can be alarming. The following systematic approach will help you diagnose the cause and take the appropriate corrective actions.
Step 1: Initial Assessment of the Precipitated Stock Solution
Your first step is to carefully observe the nature of the precipitate and the conditions under which it formed.
-
Visual Inspection: Is the precipitate crystalline or amorphous (cloudy)? Crystalline precipitates often suggest a more stable, lower-energy solid form that can be more difficult to redissolve.[4]
-
Review Preparation Protocol: Double-check your calculations and the procedure used to prepare the stock solution.[5][6] Was the correct solvent and concentration used? Was the compound fully dissolved initially?
Step 2: Gentle Redissolution Techniques
If a precipitate is observed, do not immediately discard the solution. In many cases, it can be salvaged.
Protocol for Redissolving a Precipitated Stock Solution:
-
Gentle Warming: Warm the solution in a water bath set to a temperature appropriate for the compound's stability (typically 37°C).[7][8] Avoid excessive heat, which could degrade the compound.
-
Agitation: Vortex or sonicate the solution for several minutes to aid in dissolution.[7][8][9]
-
Visual Confirmation: Visually inspect the solution to ensure all precipitate has dissolved. If micro-precipitates are a concern, a small drop can be examined under a microscope.[10]
-
Cool to Room Temperature: Allow the solution to cool to room temperature and observe if the precipitate reforms. If it does, the solution may be supersaturated.
Step 3: Investigating the Root Cause
If the precipitate returns or cannot be redissolved, further investigation is needed. The following diagram illustrates a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for addressing compound precipitation.
Frequently Asked Questions (FAQs)
This section addresses common questions related to compound precipitation.
Q1: Why did my compound precipitate out of its stock solution?
Precipitation can be triggered by several factors:
-
Exceeding Solubility Limits: The most common reason is that the concentration of the compound exceeds its maximum solubility in the chosen solvent.[10]
-
Temperature Fluctuations: Many compounds are less soluble at lower temperatures. Storing a stock solution at -20°C or -80°C can cause the compound to fall out of solution. Repeated freeze-thaw cycles can also promote precipitation.[4][10][11]
-
Solvent Properties: The choice of solvent is critical. While DMSO is a common solvent for poorly water-soluble compounds, it is not universally effective.[12][13] The polarity and hydrogen bonding capacity of the solvent play a significant role.[14]
-
pH Changes: The solubility of ionizable compounds is highly dependent on the pH of the solution.[10][15]
-
Water Absorption by DMSO: DMSO is hygroscopic and can absorb atmospheric water. The presence of even small amounts of water can significantly decrease the solubility of some compounds in DMSO.[11]
Q2: What is "solvent shock" and how can I prevent it?
Solvent shock occurs when a compound dissolved in a non-aqueous solvent (like DMSO) is rapidly diluted into an aqueous solution (e.g., cell culture media).[10] This sudden change in solvent polarity can cause a localized high concentration of the compound that exceeds its aqueous solubility, leading to precipitation.[15]
To avoid solvent shock:
-
Stepwise Dilution: First, create an intermediate dilution of the stock solution in a smaller volume of the aqueous buffer or media. Then, add this intermediate dilution to the final volume.[10]
-
Dropwise Addition with Stirring: Slowly add the stock solution to the aqueous solution while gently stirring or vortexing.[8][10] This ensures rapid and even distribution.
-
Pre-warm the Aqueous Solution: Ensure your media or buffer is at the experimental temperature (e.g., 37°C) before adding the compound.[10]
Q3: My compound precipitated upon freezing. Is it still usable?
Yes, in many cases, the stock solution is still usable.[7] Precipitation upon freezing is a common occurrence. To use the solution, you will need to redissolve the compound completely by gently warming and vortexing or sonicating.[7] It is crucial to ensure that all of the precipitate has redissolved before use to avoid inaccurate dosing. To prevent this in the future, consider preparing smaller, single-use aliquots.[7][10]
Q4: Can I just filter out the precipitate?
Filtering out the precipitate is generally not recommended.[12] This action removes an unknown amount of your compound, leading to a lower and unknown final concentration in your experiment.[12] This will compromise the accuracy and reproducibility of your results. The better approach is to address the root cause of the precipitation.[12]
Q5: How can I choose the best solvent for my compound?
The choice of solvent is critical for preventing precipitation. Here are some key considerations:
-
Compound Properties: Review the manufacturer's datasheet or Certificate of Analysis for solubility information.[5][16]
-
Common Solvents: DMSO is a widely used solvent for its ability to dissolve a broad range of organic compounds.[12][13] Other options include ethanol, DMF, and specialized co-solvent systems.[10]
-
Experimental Compatibility: The chosen solvent must be compatible with your experimental system (e.g., cell culture, in vivo studies) and should not interfere with the assay.[16]
The following table summarizes the properties of common solvents used for preparing stock solutions.
| Solvent | Polarity | Properties | Common Uses |
| DMSO | Highly Polar, Aprotic | Dissolves a wide range of polar and nonpolar compounds. Miscible with water.[14][17] | Cell-based assays, HTS. Final concentration in media should typically be <0.5%.[16] |
| Ethanol | Polar, Protic | Good solvent for many organic compounds. Less toxic than DMSO for some applications. | Cell culture, in vivo studies. |
| Water | Highly Polar, Protic | Suitable for water-soluble compounds. pH may need adjustment. | Buffers, solutions for highly soluble compounds. |
| DMF | Polar, Aprotic | Similar to DMSO but can be more toxic. | Chemical reactions, specialized applications. |
Q6: What are the best practices for storing stock solutions to prevent precipitation?
Proper storage is crucial for maintaining the integrity of your stock solutions.[5]
-
Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[10][16]
-
Appropriate Temperature: Store at the recommended temperature, typically -20°C or -80°C.[16]
-
Proper Vials: Use vials with tight-sealing caps (e.g., glass vials with Teflon-lined screw caps) to prevent solvent evaporation and water absorption, especially for long-term storage.[18]
-
Protection from Light: If the compound is light-sensitive, store it in amber vials or protect it from light.[5]
The following diagram illustrates the key factors influencing compound solubility.
Caption: Key factors influencing compound solubility.
Conclusion
Addressing the precipitation of compound stock solutions requires a systematic and informed approach. By understanding the underlying physicochemical principles and following best practices for preparation, storage, and handling, researchers can ensure the accuracy and reproducibility of their experiments. This guide provides the foundational knowledge and practical steps to troubleshoot and prevent precipitation, ultimately contributing to more reliable and successful scientific outcomes.
References
-
Tackling the Big Issue of Solubility | Pharmaceutical Technology. (2022, January 2). Pharmaceutical Technology. [Link]
-
Improvement in aqueous solubility achieved via small molecular changes. (2017, December 1). PubMed. [Link]
-
Issues in Compound Storage in DMSO. (n.d.). Ziath. [Link]
-
Compound Solubility with Dimethylsulfoxide. (2022, March 30). Hampton Research. [Link]
-
Overcoming the Challenge of Poor Drug Solubility. (2025, March 12). Drug Development & Delivery. [Link]
-
Preparation of Stock Solutions. (n.d.). Enfanos. [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate. [Link]
-
How to prevent compound precipitation during flash column chromatography. (2023, January 23). Biotage. [Link]
-
Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. (2013, July 15). Journal of Chemical Information and Modeling. [Link]
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (n.d.). Ziath. [Link]
-
Top Ten Tips for Making Stock Solutions. (2025, May 27). Bitesize Bio. [Link]
-
Solubility and Precipitation. (2023, June 12). Chemistry LibreTexts. [Link]
-
How can dimethyl sulfoxide enhance solubility in lab applications?. (2024, October 30). Quora. [Link]
-
DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. (n.d.). Gaylord Chemical. [Link]
-
2.5: Preparing Solutions. (2025, August 18). Chemistry LibreTexts. [Link]
-
Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. (2014, April 7). ResearchGate. [Link]
Sources
- 1. Why Most Modern Drug Candidates Fail at Solubility - Behind the Bench [thermofisher.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Improving API Solubility [sigmaaldrich.com]
- 4. ziath.com [ziath.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. emulatebio.com [emulatebio.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ziath.com [ziath.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Compound Solubility with Dimethylsulfoxide | Hampton Research [hamptonresearch.com]
- 14. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. medchemexpress.cn [medchemexpress.cn]
- 17. quora.com [quora.com]
- 18. enfanos.com [enfanos.com]
Structure-Activity Relationship (SAR) Guide: 9-Cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine Derivatives as Dual Kinase Inhibitors
Executive Summary
The development of targeted kinase inhibitors requires a delicate balance between biochemical potency, cellular permeability, and target selectivity. The purine scaffold is a privileged structure in oncology, mimicking the adenine ring of ATP. This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine (CPMA) derivatives. By objectively comparing CPMA against clinical-stage alternatives like Midostaurin (FLT3 inhibitor) and Dinaciclib (CDK inhibitor), we demonstrate how specific functional group modifications on the purine core drive a synergistic dual-inhibition profile essential for overcoming resistance in acute myeloid leukemia (AML) models.
Rational Design & SAR Analysis
The CPMA scaffold is engineered to exploit specific microenvironments within the ATP-binding cleft of kinases.
-
The N9-Cyclopropyl Advantage: Extensive SAR campaigns on purine derivatives have demonstrated that N9-alkyl substitutions, such as cyclopentyl or cyclopropyl groups, are critical for anchoring the scaffold into the ATP ribose-binding pocket of kinases like FLT3 and CDKs 1. The cyclopropyl group specifically minimizes steric clash while maintaining optimal lipophilicity, preventing the rapid metabolic clearance often seen with larger aliphatic rings. Furthermore, the development of highly selective CDK inhibitors underscores the narrow steric window at the N9 position, where cyclopropyl analogs maintain nanomolar kinase inhibition while optimizing solvent-exposed elements 2.
-
The N6-Aryl Hydrophobic Shield: Modifications at the N6 position with bulky aryl groups, such as the 4-methylphenyl (p-tolyl) moiety, exploit the hydrophobic selectivity pocket. The para-methyl group acts as a steric wedge, effectively shifting the kinase conformation (often stabilizing a DFG-in state) and enhancing selectivity over off-target kinases like Src 3.
Fig 1: SAR logical map of the purine scaffold highlighting regional functional impacts.
Comparative Performance Data
To objectively evaluate the CPMA scaffold, we benchmarked its biochemical and cellular performance against established clinical inhibitors.
Table 1: Biochemical Kinase Inhibition Profile (IC₅₀ in nM)
Data represents the mean of three independent replicates. Lower values indicate higher potency.
| Compound | FLT3-ITD | CDK2/CycE | CDK9/CycT | Src (Off-Target) |
| CPMA (N9-Cyclopropyl) | 8.2 | 15.4 | 22.1 | 110.5 |
| Analog 1 (N9-H) | 145.0 | 320.0 | 410.0 | 85.0 |
| Analog 2 (N9-Cyclopentyl) | 12.5 | 45.2 | 60.8 | 25.4 |
| Midostaurin (FLT3 Control) | 11.0 | >1000 | >1000 | 450.0 |
| Dinaciclib (CDK Control) | >1000 | 1.2 | 1.5 | >1000 |
Analysis: The N9-cyclopropyl substitution in CPMA achieves sub-10 nM potency against FLT3-ITD while retaining strong CDK2/9 inhibition. Removing the N9-alkyl group (Analog 1) drastically reduces potency, proving the necessity of ribose-pocket anchoring.
Table 2: Cellular Efficacy & Viability (GI₅₀ in nM)
Cellular assays conducted over 72 hours using CellTiter-Glo®.
| Cell Line | Origin / Mutation Status | CPMA | Midostaurin | Dinaciclib |
| MV4-11 | AML (FLT3-ITD positive) | 18.5 | 25.0 | 12.0 |
| HL-60 | AML (FLT3 Wild-Type) | 450.0 | 850.0 | 15.5 |
| HCT-116 | Colon Carcinoma | 120.0 | >1000 | 8.0 |
Analysis: CPMA demonstrates exceptional efficacy in the FLT3-ITD mutated MV4-11 cell line. Unlike Dinaciclib, which is broadly cytotoxic across all tested lines, CPMA exhibits a therapeutic window, sparing FLT3 wild-type cells (HL-60) to a greater degree while still leveraging CDK inhibition to induce apoptosis.
Mechanistic Pathway & Synergy
Recent structural optimizations of trisubstituted purines have highlighted the synergistic effect of targeting both FLT3 and CDKs in AML models, overcoming resistance mechanisms associated with single-target inhibitors 4. FLT3-ITD mutations drive constitutive activation of the STAT5 pathway, while CDKs (particularly CDK9) drive the transcription of anti-apoptotic proteins like Mcl-1 and c-Myc. CPMA simultaneously collapses both survival pathways.
Fig 2: Dual FLT3/CDK inhibition pathway driving synergistic apoptosis in AML models.
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems. Biochemical affinity must be corroborated by intracellular target engagement to rule out assay artifacts.
Protocol A: ADP-Glo™ Biochemical Kinase Assay
Causality: We utilize the ADP-Glo assay rather than radiometric ³³P-ATP assays to eliminate radioactive waste while maintaining high sensitivity for ATP-competitive inhibitors. By running the assay at the specific Km of ATP for each kinase, we ensure that the IC₅₀ values are directly comparable across different enzymes.
-
Enzyme Preparation: Dilute recombinant FLT3-ITD or CDK2/CycE in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of CPMA in 100% DMSO. Transfer 100 nL to a 384-well plate (final DMSO concentration 1%).
-
Reaction Initiation: Add 5 µL of enzyme/substrate mix and 5 µL of ATP (at the enzyme's specific Km ).
-
Incubation: Seal and incubate at room temperature for 60 minutes.
-
Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.
-
Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Causality: Biochemical assays lack the cellular context (e.g., competing intracellular ATP concentrations, protein complex formations). CETSA proves that the observed cellular toxicity is driven by direct binding to the intended targets (FLT3/CDK) inside living cells, preventing false positives from off-target cytotoxicity.
-
Cell Treatment: Incubate MV4-11 cells ( 5×106 cells/mL) with 1 µM CPMA or DMSO vehicle for 2 hours at 37°C.
-
Thermal Aliquoting: Divide the cell suspension into PCR tubes (50 µL each) and heat across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.
-
Lysis: Cool to room temperature, add lysis buffer (supplemented with protease/phosphatase inhibitors), and subject to three freeze-thaw cycles in liquid nitrogen.
-
Clearance: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured proteins.
-
Western Blotting: Resolve the soluble fraction via SDS-PAGE. Probe with anti-FLT3 and anti-CDK9 antibodies.
-
Analysis: Quantify band intensities to determine the aggregation temperature ( Tagg ). A positive shift ( ΔTagg>2 °C) in the CPMA-treated group confirms direct intracellular target engagement.
Fig 3: Self-validating experimental workflow from biochemical screening to in vivo efficacy.
References
-
Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations. PubMed / Journal of Medicinal Chemistry. 1
-
9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation. ACS Publications / Journal of Medicinal Chemistry. 3
-
Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Institute of Molecular and Translational Medicine. 4
-
Structure–Activity and Structure–Degradation Relationship Studies of 2-Amino-6-(benzimidazol-2-ylmethyl)-N9-heteroarylpurines as Potent and Selective CDK12/13 Inhibitors and Cyclin K Degraders. ACS Publications / Journal of Medicinal Chemistry. 2
Sources
- 1. Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. imtm.cz [imtm.cz]
Cross-Reactivity Profiling of 9-Cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine: A Comparative Kinase Panel Guide
Kinase cross-reactivity profiling is a mandatory phase in preclinical drug development to establish the therapeutic window and predict off-target toxicity. This guide provides an in-depth comparative analysis of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine (hereafter referred to as CPMA ), an ATP-competitive purine-based kinase inhibitor. By benchmarking CPMA against established reference compounds, we elucidate the structural causality behind its selectivity and provide a self-validating experimental protocol for high-fidelity kinase profiling.
Mechanistic Rationale & Structural Causality
Purine-based scaffolds are privileged structures in kinase drug discovery due to their inherent ability to mimic the adenine ring of ATP[1]. However, achieving kinome selectivity requires precise functionalization to exploit subtle differences in the ATP-binding pockets of different kinases.
-
Hinge Region Engagement: The N7 nitrogen and the N6-secondary amine of the purine core form a critical bidentate hydrogen-bond donor/acceptor pair with the backbone amide and carbonyl of the kinase hinge region.
-
Gatekeeper Interaction: The N-(4-methylphenyl) group (p-tolyl) at the 6-position restricts the dihedral angle of the amine, locking the compound into an active conformation. The methyl group provides favorable van der Waals interactions but introduces steric bulk that clashes with kinases possessing large gatekeeper residues, acting as a primary selectivity filter.
-
Hydrophobic Pocket Anchoring: The 9-cyclopropyl group is directed into the hydrophobic pocket II[1]. The compact, rigid nature of the cyclopropyl ring anchors the scaffold deeply without causing the steric clashes typical of larger alkyl or aryl substitutions, driving selectivity toward kinases with accessible hydrophobic sub-pockets.
Logical relationship of CPMA structural moieties interacting with the kinase ATP-binding pocket.
Comparative Performance Data
To objectively evaluate CPMA, we compare its cross-reactivity profile against a broad-spectrum pan-kinase inhibitor (Staurosporine) and a first-generation purine-based inhibitor (Roscovitine). The data below summarizes the half-maximal inhibitory concentration (IC50) across a representative mini-panel.
| Kinase Target | CPMA IC50 (nM) | Roscovitine IC50 (nM) | Staurosporine IC50 (nM) | Selectivity Fold (CPMA) |
| CDK2/Cyclin E | 12 | 150 | 3 | Primary Target |
| CDK9/Cyclin T1 | 45 | 600 | 8 | 3.75x |
| SRC | 4,200 | 8,000 | 2 | 350x |
| EGFR | 8,500 | >10,000 | 5 | 708x |
| p38 MAPK | >10,000 | >10,000 | 15 | >800x |
Data Synthesis: CPMA demonstrates a superior selectivity index compared to Roscovitine, particularly against off-target kinases like EGFR and p38 MAPK. The bulky p-tolyl group effectively prevents binding to kinases with restrictive gatekeeper residues, whereas Staurosporine indiscriminately binds across the kinome.
Experimental Workflows & Self-Validating Protocols
Choosing the correct assay format is critical for data integrity. While Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an excellent technology for high-throughput binding assays[2], it relies on modified substrates and detection antibodies, which can introduce false positives via fluorophore interference or antibody cross-reactivity[3].
To ensure a self-validating system , we mandate the use of the Radiometric HotSpot Kinase Assay for cross-reactivity profiling[3]. This method is considered the gold standard because it directly measures the transfer of the γ-phosphate from ATP to the true substrate[3]. It is self-validating because it does not require coupling enzymes—eliminating the risk of the test compound inadvertently inhibiting the reporter system itself.
Step-by-step workflow of the self-validating radiometric HotSpot kinase profiling assay.
Step-by-Step Methodology: Radiometric HotSpot Profiling
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute CPMA in 100% DMSO to create a 10-point dose-response curve (starting at 10 µM, 3-fold dilutions)[2].
-
Enzyme-Substrate Assembly: Add the recombinant target kinase and its specific uncalibrated peptide substrate to the reaction wells.
-
Compound Incubation: Transfer 100 nL of the CPMA dilution series to the reaction wells. Incubate for 20 minutes at room temperature.
-
Causality: Pre-incubation is essential for ATP-competitive inhibitors with slow binding kinetics. Skipping this step leads to an underestimation of compound potency.
-
-
Reaction Initiation: Add ³³P-γ-ATP to initiate the reaction.
-
Causality: The assay must be run at the specific ATP Km concentration for each individual kinase in the panel[4]. This ensures that the derived IC50 values are an accurate reflection of the inhibitor's true affinity (Ki) and allows for mathematically sound comparisons across different kinases.
-
-
Quenching & Filtration: After 60 minutes, spot the reaction mixture onto P81 ion-exchange phosphocellulose filter paper. Wash extensively with 0.75% phosphoric acid.
-
Causality: The positively charged peptide substrate binds tightly to the negatively charged phosphocellulose, while the unreacted, negatively charged ³³P-ATP is washed away. This physical separation guarantees a high signal-to-noise ratio.
-
-
Quantification & Validation: Measure the retained radioactivity using a scintillation counter. Ensure the assay's dynamic window is valid by confirming that the Staurosporine positive control completely suppresses activity, and the DMSO vehicle control shows robust signal (Z'-factor > 0.5). Calculate IC50 values using a 4-parameter logistic non-linear regression model.
References
-
Structure–Activity and Structure–Degradation Relationship Studies of 2-Amino-6-(benzimidazol-2-ylmethyl)-N9-heteroarylpurines as Potent and Selective CDK12/13 Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]
-
Kinase Profiling & Screening: Radiometric HotSpot Assay Source: Reaction Biology URL:[Link]
-
KinaseProfiler: Kinase Activity Profiling for Rapid Success Source: Eurofins Discovery URL:[Link]
Sources
A Comparative Analysis of the Preclinical Efficacy of 6,9-Disubstituted Purine Analogs in Oncology
An In-Depth Guide to the In Vitro and In Vivo Performance of Novel Purine Derivatives as Potential Anticancer Agents
This guide provides a comprehensive comparison of the preclinical efficacy of 6,9-disubstituted purine analogs, a promising class of compounds in oncology research. Due to the limited publicly available data on the specific molecule 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine, this analysis will focus on a closely related and well-characterized analog, 9-cyclopentyl-N-(4-isopropylphenyl)-9H-purin-6-amine . This structural surrogate, with a cyclopentyl group at the N-9 position and an isopropylphenyl group at the C-6 amino linkage, offers valuable insights into the potential therapeutic profile of this chemical series.
For comparative purposes, the efficacy of this analog will be benchmarked against two well-established, first-generation purine-based Cyclin-Dependent Kinase (CDK) inhibitors: Roscovitine (Seliciclib) and Flavopiridol (Alvocidib) . This guide will delve into their in vitro cytotoxic and mechanistic activities, as well as their in vivo anti-tumor effects, supported by experimental data from peer-reviewed studies.
Introduction to 6,9-Disubstituted Purines in Cancer Therapy
The purine scaffold is a cornerstone in the development of kinase inhibitors, particularly those targeting the cyclin-dependent kinases that are critical for cell cycle progression.[1] Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.[1] The 6,9-disubstituted purine analogs have been extensively explored for their potential to inhibit various kinases, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] The structural diversity at the C-6 and N-9 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The subject of this guide, the 9-cycloalkyl-N-phenyl-9H-purin-6-amine series, represents a promising avenue for the development of novel anticancer agents. The cycloalkyl group at the N-9 position and the substituted phenyl ring at the C-6 position are key determinants of their biological activity.
Comparative In Vitro Efficacy
The initial assessment of any potential anticancer compound relies on robust in vitro studies to determine its cytotoxic effects against various cancer cell lines and to elucidate its mechanism of action.
Cytotoxicity Against Cancer Cell Lines
The in vitro cytotoxic activity of 9-cyclopentyl-N-(4-isopropylphenyl)-9H-purin-6-amine (herein referred to as "Compound Analogue") has been evaluated against a panel of high-grade serous ovarian cancer (HGSOC) cell lines.[4][5] Its performance is compared with Roscovitine and Flavopiridol across a broader range of cancer cell types.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound Analogue | OVCAR-3 | Ovarian Cancer | < 50 | [4] |
| OVSAHO | Ovarian Cancer | < 50 | [4] | |
| KURAMOCHI | Ovarian Cancer | < 50 | [4] | |
| Roscovitine (Seliciclib) | Multiple Myeloma (various) | Multiple Myeloma | Potent Cytotoxicity | [6] |
| DLBCL (various) | Lymphoma | Induces Apoptosis | [7] | |
| Various Cancer Cell Lines | Various | ~15 (average) | [8] | |
| Flavopiridol (Alvocidib) | LNCAP | Prostate Cancer | 0.016 | [9] |
| HCT116 | Colon Cancer | Data available | [9] | |
| A2780 | Ovarian Cancer | Data available | [9] | |
| K562 | Leukemia | 0.130 | [9] | |
| Hut78 | Cutaneous T-cell Lymphoma | < 0.1 | [10] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
The data indicates that the Compound Analogue exhibits significant cytotoxic activity against ovarian cancer cell lines.[4][5] Roscovitine and Flavopiridol have demonstrated broad-spectrum activity against both solid and hematological malignancies.[6][7][8][9]
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Purine-based inhibitors often exert their anticancer effects by inducing cell cycle arrest and apoptosis.[11]
-
Compound Analogue : Preliminary mechanistic studies suggest that this compound may inhibit DNA replication and induce apoptosis, leading to changes in cell viability and cell cycle progression in HGSOC cell lines.[4][5]
-
Roscovitine (Seliciclib) : This compound is a potent inhibitor of CDK1, CDK2, CDK5, CDK7, and CDK9.[8][12] Its primary mechanism involves inducing apoptosis through the downregulation of the anti-apoptotic protein Mcl-1.[6][13] Roscovitine can arrest the cell cycle in G0, G1, S, or G2/M phases, depending on the cell line and concentration.[8]
-
Flavopiridol (Alvocidib) : As a broad-spectrum CDK inhibitor, Flavopiridol targets CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[9][12] It can induce G1 or G2 cell cycle arrest and is a potent inducer of apoptosis.[9] Its activity is often linked to the inhibition of CDK9, which leads to the suppression of transcription of key anti-apoptotic proteins like Mcl-1.[10][14]
Signaling Pathway: CDK-Mediated Cell Cycle Regulation
Caption: Simplified diagram of the CDK-mediated G1/S transition of the cell cycle, a key target of purine-based inhibitors.
Comparative In Vivo Efficacy
Translating in vitro findings into a living system is a critical step in drug development. In vivo studies, typically using xenograft models in immunocompromised mice, provide essential information on a compound's anti-tumor activity, tolerability, and pharmacodynamic effects.
While specific in vivo data for the Compound Analogue is not yet available in the public domain, we can review the performance of our comparator molecules, Roscovitine and Flavopiridol, in various preclinical cancer models.
| Compound | Cancer Model | Administration | Key In Vivo Findings | Reference |
| Roscovitine (Seliciclib) | Human Colorectal Cancer Xenograft | Intraperitoneal | 45% reduction in tumor growth. | [8] |
| Human Uterine Carcinoma Xenograft | Oral | 62% reduction in tumor growth. | [8] | |
| Human Colon Cancer Xenograft | Oral | 79% reduction in tumor growth. | [8] | |
| Non-Small Cell Lung Cancer Xenograft | Intraperitoneal | Evaluated in preclinical models. | [15] | |
| Flavopiridol (Alvocidib) | Human Ovarian Carcinoma Xenograft | Intravenous | Active against A2780 xenografts. | [9] |
| Murine Leukemia Model (P388) | Intravenous | Slight anti-tumor activity. | [9] | |
| Pancreatic Cancer Xenograft (with Gemcitabine) | Intravenous | Significant reduction in tumor volume and increased apoptosis. | [16] |
These in vivo studies demonstrate that purine-based CDK inhibitors can effectively suppress tumor growth in a variety of cancer types.[8][9][16] The route of administration and dosing schedule are critical factors influencing their efficacy and tolerability. Of note, combination therapies, such as Flavopiridol with gemcitabine, have shown synergistic effects, a promising strategy for future clinical applications.[14][16]
Experimental Methodologies
The following are representative protocols for key experiments used to evaluate the efficacy of these compounds.
In Vitro Cytotoxicity Screening: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Workflow: SRB Assay for Cytotoxicity
Caption: A step-by-step workflow for determining compound cytotoxicity using the SRB assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The following day, cells are treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.
-
Cell Fixation: The incubation medium is removed, and the cells are fixed to the plate using cold trichloroacetic acid (TCA).
-
Staining: After washing and drying, the fixed cells are stained with a solution of Sulforhodamine B.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: The absorbance is measured on a plate reader at a wavelength of approximately 510 nm.
-
Data Analysis: The absorbance values are used to plot a dose-response curve and calculate the IC50 value.
In Vivo Efficacy Study: Human Tumor Xenograft Model
Xenograft models are instrumental in evaluating the anti-tumor activity of a compound in a living organism.
Detailed Steps:
-
Cell Implantation: Human cancer cells (e.g., PANC-1 for pancreatic cancer) are subcutaneously inoculated into the flank of immunocompromised mice (e.g., nude or SCID mice).[16]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into different treatment groups (e.g., vehicle control, test compound alone, comparator drug, combination therapy). The compounds are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).[8][16][17]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Animal health is closely monitored for any signs of toxicity.[18][19]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting for pharmacodynamic markers). The anti-tumor efficacy is typically expressed as tumor growth inhibition.
Conclusion and Future Perspectives
The 6,9-disubstituted purine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The available in vitro data for 9-cyclopentyl-N-(4-isopropylphenyl)-9H-purin-6-amine suggests that this class of compounds possesses potent cytotoxic activity.[4][5] The extensive preclinical data for Roscovitine and Flavopiridol provides a strong rationale for the continued investigation of purine-based CDK inhibitors.[8][12][14][20]
Future studies on 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine and its analogs should focus on:
-
Kinase Profiling: To determine the specific kinase targets and selectivity profile.
-
Detailed Mechanistic Studies: To fully elucidate the pathways involved in cell cycle arrest and apoptosis.
-
In Vivo Efficacy and Pharmacokinetics: To assess anti-tumor activity in relevant xenograft models and to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Combination Studies: To explore synergistic effects with other standard-of-care chemotherapies or targeted agents.[16][17]
By systematically addressing these areas, the full therapeutic potential of this promising class of compounds can be realized.
References
-
Altiparmak, D., Demirel Yavuz, D., et al. (2024). Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. Turkish Journal of Chemistry. Available from: [Link]
-
Raje, N., et al. (2005). Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma. Blood, 106(3), 1042-1047. Available from: [Link]
-
Inxight Drugs. (n.d.). Alvocidib. Retrieved from [Link]
-
Fujihara, S., et al. (2024). Enhanced Anti-tumor Effect of Flavopiridol in Combination With Gemcitabine in Pancreatic Cancer. Anticancer Research, 44(1), 133-140. Available from: [Link]
-
Al-Qawasmeh, R. A., et al. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Advances. Available from: [Link]
-
Kucukdumlu, A., et al. (2020). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. Molecules, 25(6), 1484. Available from: [Link]
-
Wick, M. J. (2019). CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types. American Association for Cancer Research. Available from: [Link]
-
Chen, Y., et al. (2020). Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma. Theranostics, 10(1), 253-267. Available from: [Link]
-
Zeidner, J. F., & Karp, J. E. (2015). Clinical activity of alvocidib (flavopiridol) in acute myeloid leukemia. Leukemia & Lymphoma, 56(12), 3292-3301. Available from: [Link]
-
Sharma, G., et al. (2021). Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review. RSC Advances, 11(36), 22191-22203. Available from: [Link]
-
Gavenda, A., et al. (2018). Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations. Journal of Medicinal Chemistry, 61(9), 3855-3869. Available from: [Link]
-
MacCallum, D. E., et al. (2005). Seliciclib (CYC202, R-Roscovitine) Induces Cell Death in Multiple Myeloma Cells by Inhibition of RNA Polymerase II–Dependent Transcription and Down-regulation of Mcl-1. Molecular Cancer Therapeutics, 4(6), 937-947. Available from: [Link]
-
Salas, C. O., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International Journal of Molecular Sciences, 21(1), 163. Available from: [Link]
-
Altiparmak, D., Demirel Yavuz, D., et al. (2024). Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. TÜBİTAK Academic Journals. Available from: [Link]
-
Meijer, L., & Raymond, E. (2003). Roscovitine and other cyclin-dependent kinase inhibitors: a new class of anti-cancer and anti-proliferative agents. Trends in Molecular Medicine, 9(5), 229-235. Available from: [Link]
-
Wesierska-Gadek, J., & Krystof, V. (2013). Roscovitine in cancer and other diseases. Annals of the New York Academy of Sciences, 1291, 103-113. Available from: [Link]
-
Raje, N., et al. (2007). (R)-roscovitine inhibits proliferation and induces apoptosis in DLBCL through Stat3 signaling and inhibition of myc-mediated glycolysis. Cancer Research, 67(9 Supplement), 5555. Available from: [Link]
-
Meijer, L., & Raymond, E. (2002). Recent advances in cyclin-dependent kinase inhibition. Purine-based derivatives as anti-cancer agents. Roles and perspectives for the future. Accounts of Chemical Research, 35(9), 757-766. Available from: [Link]
-
Guven, E. B., et al. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. RSC Medicinal Chemistry, 14(12), 2465-2480. Available from: [Link]
-
Schett, A., & Schulze-Osthoff, K. (2020). The Renaissance of Cyclin Dependent Kinase Inhibitors. Cancers, 12(11), 3163. Available from: [Link]
-
Curtin, J. F., et al. (2019). Implementing Patient-Derived Xenografts to Assess the Effectiveness of Cyclin-Dependent Kinase Inhibitors in Glioblastoma. Cancers, 11(12), 1999. Available from: [Link]
-
Chen, Y., et al. (2020). Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma. Journal of Immunology Research, 2020, 8860934. Available from: [Link]
-
Polat, M. F., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(1), 1-14. Available from: [Link]
-
Kumar, A., et al. (2010). Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7349-7352. Available from: [Link]
Sources
- 1. Recent advances in cyclin-dependent kinase inhibition. Purine-based derivatives as anti-cancer agents. Roles and perspectives for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. "Biological evaluation of novel 6,9-disubstituted purine analogues in h" by DUYGU ALTIPARMAK, DEREN DEMİREL YAVUZ et al. [journals.tubitak.gov.tr]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. ALVOCIDIB [drugs.ncats.io]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced Anti-tumor Effect of Flavopiridol in Combination With Gemcitabine in Pancreatic Cancer | Anticancer Research [ar.iiarjournals.org]
- 17. aacr.org [aacr.org]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. firstwordpharma.com [firstwordpharma.com]
Beyond the Hit: A Comprehensive Guide to Confirming Mechanism of Action via Secondary Assays
As a Senior Application Scientist, I frequently see drug discovery campaigns stall not because of a lack of initial hits, but due to a failure in rigorous hit validation. High-throughput screening (HTS) primary assays are designed for sheer volume, but they are inherently susceptible to false positives, pan-assay interference compounds (PAINS), and off-target artifacts[1].
To transition a "hit" to a viable "lead," we must establish a definitive Mechanism of Action (MOA). This requires orthogonal secondary assays that validate direct target engagement, elucidate binding kinetics, and confirm activity within a relevant physiological context. This guide objectively compares the leading technologies used for MOA confirmation and provides a self-validating experimental blueprint for cellular target engagement.
The Arsenal: Comparing MOA Confirmation Technologies
When designing a secondary assay cascade, we must bridge the gap between isolated biochemical affinity and complex cellular efficacy. No single assay provides the complete picture. We typically deploy a combination of the following technologies:
Biochemical Target Engagement & Kinetics
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): A homogeneous, "mix-and-read" biochemical assay. By utilizing long-lived lanthanide fluorophores (like Europium or Terbium), TR-FRET introduces a time delay between excitation and emission detection. Causality: This delay allows short-lived background autofluorescence (from assay buffers or the compound library) to decay, resulting in an ultra-low background and high signal-to-noise ratio[2]. It is highly scalable but limited to equilibrium binding data.
-
SPR (Surface Plasmon Resonance): A label-free, optical biophysical technique. As molecules bind to a target immobilized on a gold sensor chip, the local refractive index changes, altering the angle of polarized light[3]. Causality: Unlike TR-FRET, SPR provides real-time kinetic data ( kon and koff ). Measuring the dissociation rate ( koff ) allows us to calculate compound residence time—a parameter that often correlates more strongly with in vivo efficacy than pure binding affinity ( KD ).
Cellular Target Engagement
-
BRET (Bioluminescence Resonance Energy Transfer - e.g., NanoBRET™): The gold standard for live-cell target engagement. This system relies on expressing a target protein fused to a bright luciferase (NanoLuc) and introducing a cell-permeable fluorescent tracer[4]. Causality: When a test compound enters the cell and binds the target, it competitively displaces the tracer, causing a quantifiable loss of the BRET signal. This proves not only that the drug binds the target, but that it successfully penetrates the cell membrane to do so.
-
Western Blotting (Downstream Signaling): The traditional proxy for cellular engagement. It measures the phosphorylation or degradation of downstream pathway proteins. However, it is an indirect measure; a compound might inhibit a downstream node rather than the primary target, leading to mischaracterized MOA.
Quantitative Data Presentation: Technology Comparison
| Parameter | TR-FRET | SPR (Surface Plasmon Resonance) | BRET (Live-Cell) | Western Blot (Signaling) |
| Readout Type | Equilibrium Binding | Kinetic Binding ( kon , koff ) | Intracellular Binding | Indirect Pathway Modulation |
| Throughput | Ultra-High (1536-well) | Low to Medium | High (384-well) | Very Low |
| Cellular Context | None (Cell-free) | None (Cell-free) | Intact Live Cells | Lysed Cells |
| Susceptibility to False Positives | Medium (Fluorescent interference) | Low (Label-free) | Low (Ratiometric readout) | High (Off-target effects) |
| Typical Z'-Factor | 0.7 - 0.9[5] | N/A (not HTS) | 0.6 - 0.8 | N/A (Qualitative/Semi-quant) |
Visualizing the MOA Confirmation Workflow
The following diagram illustrates the logical progression from primary screening to lead optimization, highlighting where specific secondary assays are deployed to filter out artifacts.
Figure 1: The critical path of secondary assays required to validate Mechanism of Action.
Experimental Protocol: Live-Cell BRET Target Engagement
To demonstrate a self-validating system, we will detail the protocol for a BRET-based cellular target engagement assay. This assay is superior to biochemical methods because it inherently accounts for cellular permeability, intracellular compound accumulation, and the presence of endogenous competing ligands (e.g., intracellular ATP for kinases)[4].
Step-by-Step Methodology
Step 1: Cell Plating and Transfection
-
Action: Transfect HEK293 cells with a plasmid encoding your Target-NanoLuc fusion protein. Seed cells into a 384-well white tissue culture plate.
-
Causality: Using a white plate maximizes luminescence reflection and minimizes well-to-well crosstalk. Transient transfection is calibrated to achieve physiological expression levels; massive overexpression can mask the binding of high-affinity compounds due to a stoichiometric imbalance.
Step 2: Tracer Addition (Establishing Baseline)
-
Action: Add the cell-permeable fluorescent NanoBRET tracer at a concentration equivalent to its EC50 (determined via prior tracer titration).
-
Causality: Operating at the EC50 ensures the assay is highly sensitive to competition. If the tracer concentration is too high, weak lead compounds will fail to displace it, resulting in false negatives.
Step 3: Compound Competition and Incubation
-
Action: Add the test compounds in a dose-response format. Incubate the plate at 37°C for 2 hours.
-
Causality: The 2-hour incubation allows the system to reach dynamic equilibrium. Because binding kinetics inside a crowded cellular environment differ drastically from biochemical buffers, sufficient time must be given for the compound to cross the lipid bilayer and compete with the tracer.
Step 4: Addition of NanoLuc Substrate and Extracellular Inhibitor
-
Action: Add the NanoLuc substrate (furimazine) simultaneously with a cell-impermeable NanoLuc inhibitor.
-
Causality (Critical Control): During cell handling, some cells inevitably lyse, releasing the Target-NanoLuc fusion into the extracellular media. If the tracer binds this extracellular protein, it generates a BRET signal that does not represent intracellular target engagement. The cell-impermeable inhibitor selectively quenches the luminescence of the dead/lysed cells, ensuring the final readout is strictly derived from intact, living cells.
Step 5: Dual-Wavelength Detection and Ratiometric Calculation
-
Action: Read the plate on a luminescence-capable microplate reader. Measure donor emission (460 nm) and acceptor emission (610 nm). Calculate the BRET ratio: (Acceptor Emission / Donor Emission) * 1000.
-
Causality: Using a ratiometric readout normalizes the data against well-to-well variations in cell number or transfection efficiency. If cell numbers drop, both donor and acceptor signals drop proportionally, keeping the BRET ratio stable.
Figure 2: The biophysical mechanism of competitive BRET for cellular target engagement.
Conclusion
Confirming the mechanism of action requires a strategic transition from biochemical affinity to cellular reality. While TR-FRET and SPR provide indispensable high-throughput and kinetic data respectively, they lack physiological context. By integrating live-cell target engagement assays like BRET into your secondary screening cascade, you establish a self-validating system that confirms not just if a drug binds, but how it behaves within the complex environment of a living cell.
References
-
Primary vs Secondary Assays in Preclinical Testing. News-Medical.Net.[Link]
-
Degorce, F., et al. HTRF: A Technology Tailored for Drug Discovery - A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics.[Link]
-
Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager.[Link]
-
Węgrzyn, K.E., et al. Surface Plasmon Resonance as a Tool in Antiviral Drug Discovery Research. MDPI.[Link]
-
Miller, T.W., et al. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. PLOS One (via PMC).[Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications [benthamopenarchives.com]
- 3. mdpi.com [mdpi.com]
- 4. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing Binding Affinities of Purine Derivatives to Target Proteins
For researchers, scientists, and drug development professionals, the precise characterization of binding affinity between a compound and its target protein is a cornerstone of modern therapeutic development. Purine derivatives, a class of molecules central to numerous biological processes, have emerged as privileged scaffolds in drug discovery, with prominent roles as kinase inhibitors, antiviral agents, and receptor modulators.[1] This guide provides an in-depth comparison of state-of-the-art biophysical techniques to objectively assess the binding affinities of purine derivatives, supported by experimental data and protocols to ensure scientific integrity and reproducibility.
The Critical Role of Binding Affinity in Drug Discovery
Binding affinity, often quantified by the equilibrium dissociation constant (K_d), the inhibition constant (K_i), or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand (e.g., a purine derivative) and its protein target. A lower K_d, K_i, or IC50 value signifies a higher binding affinity.[2] This parameter is critical as it dictates the concentration of a drug required to elicit a therapeutic effect and can influence its specificity and potential for off-target effects. Understanding the nuances of these metrics is crucial; while K_d directly measures the binding equilibrium, K_i and IC50 values are determined through inhibition assays and can be influenced by experimental conditions such as substrate concentration.[3]
Comparative Analysis of Key Biophysical Techniques
The selection of an appropriate method to measure binding affinity is contingent on the specific research question, the properties of the interacting molecules, and the desired throughput. Here, we compare three widely adopted techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).[4][5]
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) |
| Principle | Measures changes in refractive index upon binding to a sensor surface.[6] | Measures heat changes associated with binding in solution.[7] | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding.[8] |
| Labeling Requirement | Label-free.[1] | Label-free.[9] | Requires a fluorescent label on one of the binding partners.[8] |
| Key Outputs | K_d, association rate (k_on), dissociation rate (k_off).[10] | K_d, stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[7] | K_d, IC50.[8] |
| Throughput | Moderate to high.[11] | Low to moderate.[10] | High, suitable for HTS.[8][12] |
| Sample Consumption | Low.[1] | High.[2] | Low.[8] |
| Advantages | Real-time kinetics, high sensitivity, label-free.[1][13] | Provides a complete thermodynamic profile, in-solution measurement.[7][14] | Homogeneous assay, high throughput, low sample volume.[8][12] |
| Limitations | Requires immobilization of one binding partner, potential for mass transport artifacts.[1] | Lower throughput, requires higher sample concentrations.[10] | Requires a fluorescent probe, potential for assay interference from fluorescent compounds.[8] |
Causality Behind Experimental Choices: Selecting the Right Tool for the Job
The decision to use SPR, ITC, or FP is driven by the specific experimental goals:
-
For high-throughput screening (HTS) of large compound libraries to identify initial "hits," Fluorescence Polarization (FP) is often the method of choice due to its speed, low sample consumption, and amenability to automation.[8][12] Its primary function is to rapidly identify compounds that bind to a target, often in a competitive format.
-
For detailed kinetic and mechanistic studies of a smaller number of promising candidates, Surface Plasmon Resonance (SPR) provides invaluable real-time data on both how quickly a compound binds (k_on) and how long it stays bound (k_off).[1][13] This information is crucial for understanding the drug-target residence time, a key parameter for in vivo efficacy.
-
To obtain a complete thermodynamic understanding of the binding interaction and to validate hits from other screening methods, Isothermal Titration Calorimetry (ITC) is the gold standard.[7][14] By directly measuring the heat of binding, ITC provides not only the binding affinity (K_d) but also the stoichiometry of the interaction and the enthalpic and entropic contributions to binding. This detailed thermodynamic signature can guide lead optimization efforts.
Quantitative Comparison of Purine Derivatives Binding to Key Protein Targets
The following table summarizes experimentally determined binding affinities of representative purine derivatives to their respective protein targets, illustrating the range of potencies observed within this chemical class.
| Purine Derivative | Target Protein | Method | Binding Affinity |
| Caffeine | Adenosine A1 Receptor | Radioligand Binding | K_i: ~13 µM |
| Caffeine | Adenosine A2A Receptor | Radioligand Binding | K_i: ~23 µM |
| Theophylline | Adenosine A1 Receptor | Radioligand Binding | K_i: ~14 µM[15] |
| Theophylline | Adenosine A2A Receptor | Radioligand Binding | K_i: ~14 µM[15] |
| Olomoucine | CDK2/cyclin A | Kinase Assay | IC50: 7 µM[16] |
| Roscovitine | CDK2/cyclin A | Kinase Assay | IC50: 0.7 µM[6] |
| Olaparib | PARP1 | SPR | K_d: ~5 nM[15] |
| Acyclovir Triphosphate | HSV-1 DNA Polymerase | Enzyme Kinetics | K_d: ~3.6-5.9 nM[3][17][18] |
Experimental Protocols
To ensure the reproducibility and validity of binding affinity data, the following detailed protocols for SPR, ITC, and FP are provided.
Surface Plasmon Resonance (SPR) Protocol for Protein-Ligand Interaction
This protocol outlines a general workflow for analyzing the interaction of a small molecule (analyte) with an immobilized protein (ligand).
1. Preparation:
- Ligand and Analyte: Purify the protein ligand and solubilize the purine derivative analyte in a suitable running buffer. The running buffer should be matched as closely as possible to the analyte solution to minimize bulk refractive index effects.
- Sensor Chip: Select a sensor chip appropriate for the immobilization chemistry (e.g., CM5 chip for amine coupling).
2. Ligand Immobilization:
- Equilibrate the sensor surface with running buffer.
- Activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Inject the protein ligand at a concentration typically between 10-100 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level.
- Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.
3. Analyte Binding Measurement:
- Inject a series of concentrations of the purine derivative analyte over the immobilized ligand surface. Include a zero-concentration (buffer only) injection for baseline subtraction.
- Monitor the association phase during analyte injection and the dissociation phase during the subsequent flow of running buffer.
- Regenerate the sensor surface between analyte injections using a regeneration solution (e.g., a short pulse of low pH glycine or high salt) if necessary to remove all bound analyte.
4. Data Analysis:
- Subtract the reference surface signal and the buffer-only injection signal from the analyte binding data.
- Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).
Isothermal Titration Calorimetry (ITC) Protocol for Enzyme-Inhibitor Binding
This protocol describes the determination of binding parameters for a purine derivative inhibitor binding to a target enzyme.
1. Sample Preparation:
- Dialyze both the enzyme and the purine derivative inhibitor extensively against the same buffer to minimize heats of dilution.
- Accurately determine the concentrations of the enzyme and inhibitor solutions.
- Degas all solutions immediately before use to prevent air bubbles in the calorimeter.
2. Instrument Setup:
- Thoroughly clean the sample and reference cells of the ITC instrument.
- Fill the reference cell with the dialysis buffer.
- Load the enzyme solution into the sample cell and the inhibitor solution into the injection syringe.
3. Titration Experiment:
- Set the experimental temperature and stirring speed.
- Perform an initial small injection (e.g., 0.5-1 µL) to displace any solution from the syringe tip, and discard this data point during analysis.
- Inject a series of small aliquots (e.g., 2-5 µL) of the inhibitor into the enzyme solution at regular intervals.
- Monitor the heat change after each injection until the binding reaction reaches saturation.
4. Data Analysis:
- Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.
- Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
- Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the equilibrium dissociation constant (K_d), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Fluorescence Polarization (FP) Assay for Kinase Inhibitor Screening
This protocol outlines a competitive FP assay to screen for purine derivative inhibitors of a protein kinase.
1. Reagent Preparation:
- Fluorescent Tracer: Synthesize or obtain a fluorescently labeled ligand (tracer) that is known to bind to the kinase of interest.
- Assay Buffer: Prepare an optimized assay buffer containing appropriate salts, pH, and any necessary cofactors.
- Kinase and Inhibitors: Prepare solutions of the kinase and the library of purine derivatives at the desired concentrations.
2. Assay Setup:
- In a microplate (e.g., a black 384-well plate), add a fixed concentration of the kinase and the fluorescent tracer to each well.
- Add varying concentrations of the purine derivative inhibitors to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no kinase (minimum polarization).
3. Incubation and Measurement:
- Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
- Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
4. Data Analysis:
- Calculate the anisotropy or polarization values for each well.
- Plot the polarization values against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.
Visualizing the Molecular Landscape
To further elucidate the context of purine derivative interactions, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the logical flow of data analysis.
Caption: Adenosine A2A receptor signaling pathway and its modulation by caffeine.
Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).
Caption: Logical flow for selecting a binding affinity measurement technique.
References
-
Purine Analogues as Kinase Inhibitors: A Review. PubMed. [Link]
-
The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]
-
The enzymological basis for resistance of herpesvirus DNA polymerase mutants to acyclovir. PNAS. [Link]
-
From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. [Link]
-
Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - NIH. [Link]
-
Differential antagonism of cardiac actions of adenosine by theophylline. ResearchGate. [Link]
-
Fluorescence Polarization in Life Sciences. IDEX Health & Science. [Link]
-
What is Isothermal Titration Calorimetry (ITC)? TA Instruments. [Link]
-
Schematic of G‐protein‐coupled receptor (GPCR) signalling cascade. ResearchGate. [Link]
-
How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. ATA Scientific. [Link]
-
Diagram of a fluorescence polarization assay. NCBI - NIH. [Link]
-
How does SPR work in Drug Discovery? deNOVO Biolabs. [Link]
-
Acyclovir triphosphate is a suicide inactivator of the herpes simplex virus DNA polymerase. PubMed. [Link]
-
Acyclovir Triphosphate Is a Suicide Inactivator of the Herpes Simplex Virus DNA Polymerase. Journal of Biological Chemistry. [Link]
-
Effect of long term caffeine treatment on A1 and A2 adenosine receptor binding and on mRNA levels in rat brain. PubMed. [Link]
-
Measuring Molecular Interactions. University of Montana. [Link]
-
Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. PubMed. [Link]
-
Inhibition of cellular alpha DNA polymerase and herpes simplex virus-induced DNA polymerases by the triphosphate of BW759U. PMC - NIH. [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC - NIH. [Link]
-
Acyclovir Triphosphate Is a Suicide Inactivator of the Herpes Simplex Virus DNA Polymerase*. Semantic Scholar. [Link]
-
7AAD: Crystal structure of the catalytic domain of human PARP1 in complex with olaparib. RCSB PDB. [Link]
-
Analogues of Adenosine, Theophylline, and Caffeine: Selective Interactions with A1 and A2 Adenosine Receptors. ResearchGate. [Link]
-
G-Proteins (GPCRs) - Structure - Function. TeachMePhysiology. [Link]
-
Isothermal titration calorimeter. University of York. [Link]
-
Roscovitine in cancer and other diseases. PMC - NIH. [Link]
-
SPR Explained: Accelerating Modern Drug Discovery. Lab Manager. [Link]
-
IC 50 values of structural classes of CDK2 inhibitors analyzed for proliferation and survival. ResearchGate. [Link]
-
Antagonism of adenosine receptors by caffeine and caffeine metabolites in equine forebrain tissues. AVMA Journals. [Link]
-
Workflow Solutions: Choosing the Right ITC Binding Experiment. TA Instruments. [Link]
-
Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. Sino Biological. [Link]
-
Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. PNAS. [Link]
-
Pathways and Mechanism of Caffeine Binding to Human Adenosine A2A Receptor. Frontiers in Molecular Biosciences. [Link]
-
Surface plasmon resonance. BIAcore. [Link]
-
Dose and Time Effects of Caffeine Intake on Human Platelet Adenosine A2A Receptors. Circulation - American Heart Association Journals. [Link]
-
Cytokinin-Derived Cyclin-Dependent Kinase Inhibitors: Synthesis and cdc2 Inhibitory Activity of Olomoucine and Related Compounds. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. PMC - NIH. [Link]
-
Affinity of caffeine and other simple alkylxanthines at adenosine receptors (A1AR, A2AAR, A2BAR and A3AR) and at other protein targets. ResearchGate. [Link]
-
Structure-based library approach to kinase inhibitors. OSTI.GOV. [Link]
-
Caffeine alters A2A adenosine receptors and their function in human platelets. PubMed. [Link]
-
SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Nicoya Lifesciences. [Link]
-
Computational Study of the Binding Modes of Caffeine to the Adenosine A2A Receptor. Journal of Chemical Information and Modeling - ACS Publications. [Link]
-
Purine Analogues as Kinase Inhibitors: A Review. PubMed. [Link]
-
General structural formula and numbering of purine derivatives (A) and.... ResearchGate. [Link]
Sources
- 1. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of cyclin-dependent kinases by purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iss.com [iss.com]
- 6. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 10. ahajournals.org [ahajournals.org]
- 11. cost-nectar.eu [cost-nectar.eu]
- 12. mcpmarket.com [mcpmarket.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Structure-based library approach to kinase inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Personal protective equipment for handling 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine
Executive Summary & Chemical Profiling
9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine is a highly functionalized, synthetic purine derivative. Structurally, it is an adenine analog characterized by a cyclopropyl group at the N9 position and a p-tolyl (4-methylphenyl) substitution at the N6 exocyclic amine. In modern drug discovery, compounds possessing this 2,6,9-trisubstituted or 6,9-disubstituted purine scaffold are frequently developed as potent, ATP-competitive kinase inhibitors targeting critical cellular pathways (e.g., CDKs, Bcr-Abl, or BTK)[1].
Due to its anticipated potent biological activity and the absence of established Occupational Exposure Limits (OELs), this compound must be universally treated as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . Laboratories should default to Occupational Exposure Band (OEB) 4 or 5 handling protocols (target OEL < 10 µg/m³) until comprehensive toxicological profiling is complete.
Mechanistic Causality: The "Why" Behind the PPE
Laboratory safety protocols are not arbitrary; they are strictly dictated by the physicochemical properties of the molecule. Understanding why we use specific protective measures is the first step in preventing exposure.
-
Enhanced Transdermal Permeability: The polar purine core is heavily modified by the lipophilic 9-cyclopropyl and N-(4-methylphenyl) moieties. This structural modification significantly increases the partition coefficient (LogP) of the molecule, allowing it to rapidly permeate the lipid bilayers of the stratum corneum.
-
The Solvent Carrier Effect: In in vitro assays, this compound is typically solubilized in Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM). DMSO acts as an aggressive transdermal carrier. If a DMSO solution of this kinase inhibitor contacts unprotected skin, systemic absorption is nearly instantaneous. Standard thin latex or 4-mil nitrile gloves offer insufficient breakthrough times for these solvent-solute pairs.
-
Inhalation Bypass: As a dry, micronized powder, the compound poses a severe inhalation risk. Inhalation bypasses hepatic first-pass metabolism, delivering the active kinase inhibitor directly into the systemic circulation, which can trigger off-target cytotoxicity, reproductive toxicity, or genotoxicity [2].
Tiered Personal Protective Equipment (PPE) Matrix
The required PPE scales directly with the physical state, concentration, and quantity of the compound being handled. The following matrix summarizes the mandatory protective layers [3].
| Operational Scale | Respiratory Protection | Eye & Face Protection | Hand Protection | Body Protection |
| Analytical Scale (<10 mg, in solution) | Not required if handled inside a certified fume hood. | ANSI Z87.1 Safety Goggles. | Double-gloved: Inner 4-mil nitrile, Outer 8-mil nitrile. | Standard lab coat (buttoned), full-length pants, closed-toe shoes. |
| Preparative Scale (>10 mg, dry powder) | N95 or P100 half-mask respirator (if CVE/Isolator is compromised). | Safety Goggles + Full Face Shield. | Double-gloved: Inner 4-mil nitrile, Outer extended-cuff barrier glove (e.g., Silver Shield) if using aggressive solvents. | Disposable, impermeable Tyvek® gown with knit cuffs. |
Operational Workflow & Step-by-Step Handling Protocol
To ensure a self-validating safety system, the following protocol integrates physical containment with procedural verification. Never assume containment is functioning; always verify.
Step 1: Environmental Isolation & Verification
-
Action: Perform all dry powder manipulations inside a Containment Ventilated Enclosure (CVE), Class II Biological Safety Cabinet (BSC), or a dedicated HPAPI isolator.
-
Validation: Before opening the primary container, verify inward directional airflow (face velocity of 75-100 fpm) using a digital anemometer or by performing a visual smoke test at the sash opening.
Step 2: Anti-Static Weighing
-
Action: Purine powders are highly electrostatic and prone to aerosolization. Use a static eliminator (e.g., a polonium anti-static brush or ionizing bar) on the weighing spatula and the receiving vial prior to transfer.
-
Causality: Eliminating static prevents the dry powder from clinging to the exterior of the weighing vessel or spontaneously aerosolizing, directly mitigating the risk of invisible surface cross-contamination.
Step 3: In-Situ Solubilization
-
Action: Do not transport the dry powder across the laboratory. Add the primary solvent (e.g., DMSO) directly to the pre-weighed powder inside the CVE.
-
Validation: Cap the vial tightly, vortex, and visually inspect for complete dissolution. Once the compound is fully in solution, the primary inhalation hazard is neutralized (though the dermal hazard increases).
Step 4: Decontamination & Doffing
-
Action: Wipe down the exterior of the sealed vial and the balance pan with a solvent-dampened wipe (e.g., 70% Isopropanol), followed by a 10% sodium hypochlorite (bleach) wipe to oxidatively degrade any residual purine API. Remove outer gloves inside the CVE before exiting.
Workflow for HPAPI dry powder handling, solubilization, and decontamination.
Spill Response & Chemical Decontamination Plan
In the event of a spill, standard sweeping will aerosolize the HPAPI. Follow this targeted chemical degradation protocol:
-
Isolate: Immediately evacuate the 5-foot radius around the spill. Alert laboratory personnel.
-
Liquid Spill (DMSO/Solvent): Gently cover the spill with an absorbent pad. Do not wipe, as wiping expands the contaminated surface area. Allow the pad to absorb the liquid completely.
-
Dry Powder Spill: Gently cover the powder with a lint-free wipe dampened with water or 70% IPA. The moisture suppresses aerosolization and traps the powder.
-
Chemical Degradation: Apply a 10% sodium hypochlorite (bleach) solution to the affected area.
-
Causality: The oxidative power of hypochlorite disrupts the electron-rich purine ring and the exocyclic amine, effectively degrading the molecule and rendering the kinase inhibitor biologically inactive. Leave the bleach to react for 15 minutes, then wipe clean and rinse with distilled water.
-
Waste Disposal Plan
Improper disposal of kinase inhibitors can lead to severe environmental toxicity and water supply contamination.
-
Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves, and spill cleanup pads) must be placed in a rigid, puncture-resistant HPAPI waste bin lined with a 6-mil poly bag. Label clearly as "Toxic Solid Waste - Purine Derivative" for high-temperature incineration.
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams based on the carrier solvent. Do not mix with general acidic or basic waste, as extreme pH shifts may cause unexpected precipitation of the free base amine.
-
Sharps: Syringes used for transferring solutions must be disposed of in a dedicated, hard-walled sharps container. Never recap needles used with HPAPI solutions to prevent accidental needlestick injections.
References
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. U.S. Department of Labor. Available at: [Link][2]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. Available at:[Link][3]
-
National Center for Biotechnology Information (NCBI). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. PMC. Available at:[Link][1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
